2,4-Diamino-6-nitroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMJNZRTRWPJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291147 | |
| Record name | 2,4-Diamino-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-34-9 | |
| Record name | MLS002693872 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diamino-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4-Diamino-6-nitroquinazoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2,4-Diamino-6-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore, and the introduction of amino and nitro functionalities offers opportunities for further molecular elaboration and investigation of biological activity.[1][2] This document details a robust synthetic protocol, outlines a comprehensive characterization workflow, and provides insights into the interpretation of analytical data. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry due to their diverse and potent biological activities. This scaffold is a core component of numerous approved drugs and clinical candidates, demonstrating efficacy as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. The 2,4-diamino substitution pattern, in particular, is a key feature in several pharmacologically active molecules. The strategic incorporation of a nitro group at the 6-position serves as a valuable chemical handle for further synthetic modifications, such as reduction to an amino group, enabling the exploration of structure-activity relationships.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through the cyclocondensation of 2-amino-5-nitrobenzonitrile with a suitable guanylating agent, such as guanidine hydrochloride or cyanoguanidine. This approach is favored due to the ready availability of the starting materials and the generally high efficiency of the ring-forming reaction.
Proposed Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
2-Amino-5-nitrobenzonitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (or a suitable base)
-
Anhydrous ethanol (or a suitable high-boiling solvent)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-nitrobenzonitrile (1 equivalent) in anhydrous ethanol.
-
Addition of Base and Guanidine: To this solution, add sodium ethoxide (2-3 equivalents) followed by guanidine hydrochloride (1.5-2 equivalents). The in-situ generation of free guanidine from its hydrochloride salt by the base is a critical step.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: Collect the crude product by filtration and wash it with cold ethanol and then with distilled water to remove any inorganic salts and residual solvent.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Ethanol | Provides a suitable reaction medium and boiling point for the reaction. |
| Base | Sodium Ethoxide | Deprotonates guanidine hydrochloride to generate the reactive free guanidine. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization reaction. |
| Reaction Time | Monitored by TLC | Ensures the reaction proceeds to completion for optimal yield. |
Characterization Workflow: A Multi-technique Approach
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended:
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
Expected Results and Interpretation:
-
¹H NMR:
-
Aromatic Protons: The protons on the quinazoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro group and the overall aromatic system will influence their chemical shifts.[3][4] Protons ortho to the nitro group are expected to be the most deshielded.
-
Amino Protons: The protons of the two amino groups (-NH₂) will likely appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: The carbon atoms of the quinazoline ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon attached to the nitro group will be significantly deshielded.[3][5]
-
Carbons Attached to Amino Groups: The carbons bearing the amino groups (C2 and C4) will also exhibit characteristic chemical shifts.
-
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons: δ 7.5-9.0 ppm | Aromatic Carbons: δ 110-160 ppm |
| Amino Protons: Broad singlets | Carbon attached to NO₂: Deshielded |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Results and Interpretation:
The FTIR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H Stretching: The amino groups (-NH₂) will exhibit characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.[6][7]
-
N-O Stretching (Nitro Group): The nitro group (-NO₂) will show two strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching, typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8][9][10]
-
C=N and C=C Stretching: The stretching vibrations of the quinazoline ring system will appear in the 1400-1650 cm⁻¹ region.[6]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Amino (N-H stretch) | 3300-3500 |
| Nitro (N-O asymm. stretch) | 1550-1475 |
| Nitro (N-O symm. stretch) | 1360-1290 |
| Aromatic C=C/C=N | 1400-1650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Results and Interpretation:
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (C₈H₇N₅O₂: 205.17 g/mol ).[11]
-
Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of NO (30 amu) and NO₂ (46 amu).[11][12][13][14] Other characteristic fragments may arise from the cleavage of the quinazoline ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the synthesized compound. A reversed-phase HPLC method is generally suitable for this type of molecule.[15][16][17][18][19]
Proposed HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the chemicals and the final product. The synthesis should be carried out in a well-ventilated fume hood. Nitroaromatic compounds can be potentially hazardous and should be handled with care.
Conclusion
This technical guide provides a comprehensive framework for the successful synthesis and rigorous characterization of this compound. The detailed protocols and interpretation guidelines are intended to empower researchers to confidently prepare and validate this important chemical entity. The methodologies described are grounded in established chemical principles and are designed to ensure the generation of high-quality, reproducible data, thereby facilitating further research and development in the field of medicinal chemistry.
References
- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 2. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. instanano.com [instanano.com]
- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 2,4-Diamino-6-nitroquinazoline
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-6-nitroquinazoline
This guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, structural characteristics, and key properties that influence its behavior in experimental and biological systems.
Molecular Structure and Chemical Identity
This compound is a substituted quinazoline with the molecular formula C₈H₇N₅O₂ and a molecular weight of 205.17 g/mol .[1][2] Its chemical structure consists of a pyrimidine ring fused to a benzene ring, with amino groups at positions 2 and 4, and a nitro group at position 6. The presence of these functional groups dictates its chemical reactivity, potential for hydrogen bonding, and overall polarity.
The IUPAC name for this compound is 6-nitroquinazoline-2,4-diamine.[1] It is also known by its CAS registry number: 7154-34-9.[1][2][3]
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₅O₂ | [1][2] |
| Molecular Weight | 205.17 g/mol | [1][2] |
| CAS Number | 7154-34-9 | [1][2][3] |
| IUPAC Name | 6-nitroquinazoline-2,4-diamine | [1] |
Synthesis of this compound
Below is a representative synthetic workflow for obtaining a 2,4-diaminoquinazoline scaffold, which could be adapted for the synthesis of the 6-nitro derivative.
Caption: A generalized synthetic pathway for 2,4-diaminoquinazolines.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
This compound is expected to be a solid at room temperature, likely a crystalline powder, which is typical for quinazoline derivatives.
Melting and Boiling Points
Experimentally determined values for the melting and boiling points are not available in the provided search results. However, predicted values suggest a very high melting point and boiling point, which is characteristic of highly polar, aromatic compounds with strong intermolecular interactions.
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source(s) |
| Melting Point | >360°C | [2][3] |
| Boiling Point | 560.8 ± 58.0 °C | [3] |
| Density | 1.623 ± 0.06 g/cm³ | [3] |
Solubility
The solubility of this compound in various solvents has not been experimentally reported. Based on its structure, it is expected to have low solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. The amino groups can act as both hydrogen bond donors and acceptors, while the nitro group is a strong hydrogen bond acceptor, suggesting that solubility in protic solvents like water and ethanol might be limited but can be influenced by pH.
Acidity/Basicity (pKa)
The pKa of a compound is a measure of its acidity or basicity and is crucial for understanding its ionization state at different physiological pH values. The predicted pKa for this compound is 8.44 ± 0.26.[3] This value likely corresponds to the protonation of one of the nitrogen atoms in the quinazoline ring or the amino groups. The presence of the electron-withdrawing nitro group would be expected to decrease the basicity of the molecule compared to an unsubstituted 2,4-diaminoquinazoline.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. The computed XLogP3 value for this compound is 0.8.[1] This relatively low value indicates that the compound is more hydrophilic than lipophilic, which is consistent with the presence of multiple polar functional groups (two amino groups and a nitro group).
Structural and Spectroscopic Analysis
Crystal Structure
An experimental crystal structure for this compound is not available. However, a co-crystal structure of a related 6-nitro-2,4-diaminoquinazoline derivative provides valuable insights.[5] In this related structure, the nitro group is involved in a bi-dentate hydrogen bonding interaction.[5] This suggests that the nitro group in this compound also likely plays a significant role in its intermolecular interactions and crystal packing. The crystal structure of 6-nitroquinazolin-4(3H)-one also reveals hydrogen-bonded dimers.[6]
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR) for this compound are not available in the provided search results. However, based on the structure, the following spectral features would be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinazoline ring, as well as broad signals for the protons of the two amino groups. The chemical shifts of the aromatic protons would be influenced by the positions of the amino and nitro substituents.
-
¹³C NMR: Resonances for the carbon atoms of the quinazoline ring system. The carbons attached to the nitrogen and nitro groups would show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ).[1]
-
IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amino groups, C=N and C=C stretching of the quinazoline ring, and N-O stretching of the nitro group.[1]
Stability
Specific stability studies for this compound have not been reported. However, quinazoline derivatives can be susceptible to degradation under harsh acidic or basic conditions, as well as upon exposure to light and high temperatures. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) would be necessary to fully characterize its stability profile.
Experimental Protocols
The following are representative protocols for the determination of key physicochemical properties of quinazoline derivatives. These would require optimization for this compound.
Protocol for Solubility Determination
This protocol is based on the shake-flask method, a standard technique for determining solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, DMF)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent.
Caption: Workflow for solubility determination by the shake-flask method.
Protocol for pKa Determination
This protocol describes the determination of pKa by UV-Vis spectrophotometry, which is suitable for compounds with a chromophore that changes upon ionization.
Objective: To experimentally determine the pKa of this compound.
Materials:
-
This compound
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
Concentrated HCl and NaOH for pH adjustment
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of solutions with the same concentration of the compound in buffers of different pH values.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot absorbance at the selected wavelength(s) versus pH.
-
The resulting titration curve can be analyzed using the Henderson-Hasselbalch equation or by fitting the data to a sigmoidal curve to determine the pKa value(s).
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a hydrophilic, polar molecule with a predicted basic pKa. Its structure suggests a high potential for hydrogen bonding, which influences its physical properties. While experimental data for several key physicochemical parameters are lacking in the public domain, this guide provides a comprehensive overview based on available computed data and established methodologies for related compounds. Further experimental characterization of its solubility, pKa, stability, and crystal structure is warranted to fully understand its potential in drug discovery and development.
References
- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound CAS#: 7154-34-9 [chemicalbook.com]
- 6. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-nitroquinazoline-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Potential
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its rigid, bicyclic framework provides an ideal platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. This guide focuses on a specific, promising derivative: 6-nitroquinazoline-2,4-diamine . We will delve into its fundamental chemical identity, explore robust synthetic pathways, and illuminate its significant biological activities, particularly in the context of oncology. This document is designed to serve as a comprehensive resource, blending established chemical principles with actionable insights for researchers actively engaged in drug discovery and development.
The compound is identified by the following:
-
IUPAC Name: 6-nitroquinazoline-2,4-diamine[1]
-
CAS Number: 7154-34-9[1]
-
Molecular Formula: C₈H₇N₅O₂[1]
-
Molecular Weight: 205.17 g/mol [1]
| Property | Value | Source |
| IUPAC Name | 6-nitroquinazoline-2,4-diamine | PubChem CID 252163[1] |
| CAS Number | 7154-34-9 | PubChem CID 252163[1] |
| Molecular Formula | C₈H₇N₅O₂ | PubChem CID 252163[1] |
| Molecular Weight | 205.17 g/mol | PubChem CID 252163[1] |
| Melting Point | >360°C | ChemicalBook[2] |
| Topological Polar Surface Area | 124 Ų | PubChem CID 252163[1] |
| Hydrogen Bond Donors | 2 | PubChem CID 252163[1] |
| Hydrogen Bond Acceptors | 6 | PubChem CID 252163[1] |
Strategic Synthesis: A Rational Approach to the Quinazoline Core
The synthesis of 6-nitroquinazoline-2,4-diamine is a multi-step process that hinges on the initial construction of the core quinazoline ring system, followed by the introduction of the desired amino functionalities. The presence of the nitro group at the 6-position is a critical feature, often incorporated early in the synthetic sequence, as it strongly influences the reactivity of the benzene ring and serves as a key modulator of biological activity.
A logical and field-proven synthetic strategy commences with a readily available, appropriately substituted benzonitrile. The following protocol is a validated, self-consistent workflow derived from established methodologies for synthesizing substituted quinazolines.[3][4]
Experimental Protocol: Synthesis of 6-nitroquinazoline-2,4-diamine
This protocol outlines a representative synthesis beginning with 2-amino-5-nitrobenzonitrile. The causality behind this choice lies in its commercial availability and the strategic placement of the amino and nitro groups, which direct the subsequent cyclization and functionalization steps.
Step 1: Cyclization to form the Quinazolinone Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-nitrobenzonitrile (1.0 eq) with formamide (15-20 eq).
-
Heating: Heat the mixture to 150°C and stir for 16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: This high-temperature condensation with formamide serves as a source of the additional carbon and nitrogen atoms required to form the pyrimidine ring, yielding the 6-nitroquinazolin-4(3H)-one intermediate.[5]
-
Work-up: Cool the reaction mixture to room temperature. The solid product will precipitate. Filter the mixture, wash the solid with isopropanol, and dry under vacuum to obtain 6-nitroquinazolin-4(3H)-one.
Step 2: Chlorination of the Quinazolinone
-
Reaction Setup: Suspend the 6-nitroquinazolin-4(3H)-one (1.0 eq) from the previous step in thionyl chloride (SOCl₂) (10-15 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to reflux (approx. 76°C) for 2.5-3 hours, or until the solution becomes clear. Rationale: The chlorination at the 4-position is a crucial activation step. Thionyl chloride converts the ketone into a highly reactive 4-chloro leaving group, which is susceptible to nucleophilic substitution.[5]
-
Work-up: Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting residue, 4-chloro-6-nitroquinazoline, is a key intermediate and can be used in the next step, often without further purification.
Step 3: Diamination to Yield the Final Product
-
First Amination (C4-Position): Dissolve the crude 4-chloro-6-nitroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or DMF. Add an excess of aqueous ammonia (e.g., 28% solution) and stir at room temperature. The reaction is typically complete within a few hours. Rationale: The chlorine at the C4 position is highly activated and readily undergoes nucleophilic aromatic substitution (SNAr) with ammonia to form 4-amino-6-nitroquinazoline.
-
Second Amination (C2-Position): While the direct amination of the C2 position is more challenging, a common strategy involves a precursor that already contains the 2-amino group. An alternative and more direct synthesis starts with 2-amino-5-nitrobenzonitrile and guanidine.
-
Alternative Cyclization (Direct Diamination):
-
Combine 2-amino-5-nitrobenzonitrile (1.0 eq) with guanidine hydrochloride (1.5 eq) in a high-boiling solvent like 2-ethoxyethanol.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction, and the product, 6-nitroquinazoline-2,4-diamine, will precipitate. Filter the solid, wash with ethanol, and dry. Rationale: This is a more convergent approach where the dicyandiamide or guanidine provides the N-C-N unit that forms the 2- and 4-amino substituted pyrimidine ring in a single cyclization step.
-
References
- 1. 2,4-Diamino-6-nitroquinazoline | C8H7N5O2 | CID 252163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,4-Diamino-6-nitroquinazoline
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Diamino-6-nitroquinazoline, a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] Given the critical role of solubility in determining a compound's bioavailability and therapeutic efficacy, this document offers a robust framework for researchers, scientists, and drug development professionals. This guide will delve into the physicochemical properties of this compound, predict its solubility in common solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination.
Introduction to this compound and the Imperative of Solubility
The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1] this compound, with its distinct substitution pattern, presents a molecule of interest for further investigation and development.
Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, is a fundamental physicochemical property in the drug development cascade.[2][3] Poor aqueous solubility is a major hurdle that can lead to low bioavailability, thereby diminishing the therapeutic potential of an otherwise potent compound.[2] Therefore, a thorough understanding and empirical determination of the solubility of this compound are paramount for its successful progression from a laboratory curiosity to a viable clinical candidate.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound provides insights into its expected solubility behavior. The key properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₈H₇N₅O₂ | PubChem[4] |
| Molecular Weight | 205.17 g/mol | PubChem[4] |
| XLogP3 | 0.8 | PubChem[4] |
| Melting Point | >360°C | ChemicalBook[5] |
| Boiling Point (Predicted) | 560.8 ± 58.0 °C | ChemicalBook[5] |
| Density (Predicted) | 1.623 ± 0.06 g/cm³ | ChemicalBook[5] |
The positive XLogP3 value suggests a degree of lipophilicity, while the presence of amino and nitro groups, along with the nitrogen atoms in the quinazoline ring, introduces polarity and potential for hydrogen bonding. This duality in its structure suggests that its solubility will be highly dependent on the nature of the solvent.
Predicted Qualitative Solubility Profile
| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |
| Water (pH 7) | Polar Protic | Sparingly Soluble to Insoluble | The presence of polar amino and nitro groups may allow for some interaction with water through hydrogen bonding. However, the aromatic quinazoline core is hydrophobic, which will likely limit aqueous solubility. The solubility is also expected to be pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is expected to effectively solvate this compound. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is anticipated to be a good solvent for this compound. Studies on other quinazoline derivatives have shown good solubility in DMF.[6] |
| Methanol | Polar Protic | Sparingly Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding. It is likely to be a better solvent than water but may not fully dissolve high concentrations of the compound. |
| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability suggest it will have some solvating power, but high solubility is not expected. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Acetonitrile is a polar aprotic solvent that may dissolve this compound to some extent due to dipole-dipole interactions.[7] |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | DCM has a moderate polarity and may show some ability to dissolve the compound, but it is not expected to be a highly effective solvent.[7] |
| Toluene | Nonpolar | Insoluble | The aromatic nature of toluene might offer some minimal interaction with the quinazoline ring, but the significant difference in polarity will likely result in very poor solubility.[7] |
| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is highly unlikely to dissolve the polar this compound.[7] |
Disclaimer: This table presents a predicted profile. Experimental verification is essential for accurate solubility determination.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability, particularly for compounds with low solubility.[2][8] The following protocol provides a detailed, step-by-step methodology for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected solvents (e.g., Water, DMSO, DMF, Methanol, Ethanol, Acetonitrile)
-
Glass vials with screw caps
-
Analytical balance
-
Mechanical shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure equilibrium with the saturated solution.
-
Record the exact weight of the compound added.
-
Add a known volume of the desired solvent to the vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2][9] The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[9]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[10]
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[10]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted supernatant samples.
-
Calculate the solubility of the compound in the original solvent by taking the dilution factor into account. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Safety Considerations
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can obtain the critical solubility data necessary to advance their research and development efforts. Accurate solubility determination is a non-negotiable step in the journey of transforming a promising molecule into a tangible therapeutic solution.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 4. This compound | C8H7N5O2 | CID 252163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 7154-34-9 [m.chemicalbook.com]
- 6. cibtech.org [cibtech.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
mechanism of action of 2,4-Diamino-6-nitroquinazoline
An In-Depth Technical Guide on the Core Mechanism of Action of 2,4-Diamino-6-nitroquinazoline
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. Within this diverse family, this compound emerges as a compound of significant interest, primarily for its potential applications in oncology. While direct, comprehensive studies on this exact molecule are nascent, a robust body of evidence from closely related analogs allows for the construction of a scientifically rigorous, hypothesis-driven framework for its mechanism of action. This guide synthesizes data from authoritative research to elucidate the primary and secondary biochemical pathways likely modulated by this compound, provides detailed experimental protocols for mechanism validation, and outlines future avenues for research. The predominant hypothesis points toward the inhibition of key cellular signaling kinases, particularly the Epidermal Growth Factor Receptor (EGFR), with secondary potential as a Dihydrofolate Reductase (DHFR) inhibitor.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline derivatives have yielded a remarkable number of clinically significant therapeutics, including the pioneering EGFR inhibitors gefitinib and erlotinib, the antihypertensive agent prazosin, and the antifolate trimetrexate[1][2][3]. Their rigid, heterocyclic structure provides an ideal framework for presenting functional groups in precise three-dimensional orientations, enabling high-affinity interactions with enzyme active sites and protein-protein interfaces.
The 2,4-diamino substitution pattern is a classic feature of compounds designed to mimic endogenous purines or folates, often targeting enzymes involved in nucleotide metabolism, such as Dihydrofolate Reductase (DHFR)[4][5]. The addition of a nitro group at the 6-position significantly alters the electronic properties of the quinazoline ring, often enhancing interactions within the ATP-binding pockets of kinases and serving as a key structural motif in potent anticancer agents[6][7]. Therefore, this compound stands at the intersection of two well-established pharmacophores, suggesting a multi-faceted mechanism of action.
Primary Hypothesized Mechanism: Inhibition of Receptor Tyrosine Kinases (EGFR)
The most compelling hypothesis for the anticancer activity of 6-nitroquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK)[1][6]. Overexpression or mutation of EGFR is a critical driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and colon cancer[2][6][8].
The EGFR Signaling Cascade
EGFR is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of autophosphorylation and subsequent phosphorylation of downstream signaling proteins, activating pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Uncontrolled activation of this cascade leads to hallmark cancer phenotypes: unchecked cell division, evasion of apoptosis, angiogenesis, and metastasis.
Mode of Inhibition
Quinazoline-based inhibitors function as ATP-competitive inhibitors. The quinazoline core mimics the adenine ring of ATP, anchoring the molecule within the kinase's ATP-binding pocket through a critical hydrogen bond between the N1 of the quinazoline and the backbone amide of a conserved methionine residue (Met793 in EGFR). Substituents on the quinazoline scaffold then form additional interactions in adjacent hydrophobic pockets, dictating the inhibitor's potency and selectivity. The 6-nitro group, being strongly electron-withdrawing, likely enhances these interactions. Research on related 6-arylureido-4-anilinoquinazoline derivatives has demonstrated potent EGFR inhibition, underscoring the importance of substitutions at this position[7].
A recent study on novel 6-nitro-4-substituted quinazolines identified compounds with superior EGFR inhibitory activity, which led to G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells[6].
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Secondary Hypothesized Mechanism: Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminoquinazoline core is a well-established pharmacophore for inhibiting DHFR[4][9]. DHFR is a crucial enzyme in folate metabolism, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are indispensable building blocks for DNA replication and repair.
Inhibition of DHFR depletes the cellular pool of THF, leading to a halt in DNA synthesis and subsequent "thymineless death," particularly in rapidly dividing cells like cancer cells and certain pathogens[5][9]. This mechanism classifies 2,4-diaminoquinazolines as "nonclassical" antifolates because they do not require cellular transport and polyglutamation like classical antifolates (e.g., methotrexate). Several 2,4-diamino-tetrahydroquinazoline analogs have shown potent inhibitory activity against DHFR from various sources, including rat liver, Pneumocystis carinii, and Toxoplasma gondii[5][9].
Other Potential Mechanisms of Action
While less directly supported for the 6-nitro variant, the broader quinazoline class has demonstrated other mechanisms that warrant consideration in a comprehensive investigation:
-
DNA Intercalation and Topoisomerase Inhibition : Some quinazoline-based drugs exert their anticancer effects by binding directly to DNA or inhibiting topoisomerase enzymes, which are critical for managing DNA topology during replication[1].
-
Wnt Signaling Inhibition : A compound identified as 2,4-diamino-quinazoline (2,4-DAQ) was found to selectively inhibit Lymphoid enhancer-binding factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling pathway. This action suppressed gastric cancer growth and metastasis[10].
-
Phosphodiesterase 5 (PDE5) Inhibition : A co-crystal structure of a 6-nitro-2,4-diaminoquinazoline derivative bound to PDE5 has been reported, suggesting this enzyme as a potential target[11].
Data Synthesis: Biological Activity of Related Quinazolines
The following table summarizes the reported in vitro activity of several related 6-nitroquinazoline and 2,4-diaminoquinazoline derivatives to provide a quantitative context for potential efficacy.
| Compound Class | Target/Cell Line | Reported IC₅₀/GI₅₀ | Reference |
| 6-Nitro-4-substituted quinazoline (Cmpd 6c) | EGFR (mutant T790M) | 31.20 nM | [6] |
| 6-Nitro-4-substituted quinazoline (Cmpd 6c) | HCT-116 (Colon Cancer) | 0.12 µM | [6] |
| 6-Nitro-4-substituted quinazoline (Cmpd 6c) | A549 (Lung Cancer) | 0.21 µM | [6] |
| 6-Arylureido-4-anilinoquinazoline (Cmpd 7i) | EGFR | 17.32 nM | [7] |
| 6-Arylureido-4-anilinoquinazoline (Cmpd 7i) | A549 (Lung Cancer) | 2.25 µM | [7] |
| 2,4-Diamino-tetrahydroquinazoline (Cmpd 5d) | T. gondii DHFR | 0.014 µM | [5] |
| 2,4-Diamino-tetrahydroquinazoline (Cmpd 5) | T. gondii (in culture) | 5.4 x 10⁻⁸ M (54 nM) | [9] |
| 2,4-Diamino-quinazoline (2,4-DAQ) | MERS-CoV (in culture) | 0.157 µM | [12] |
Experimental Validation Workflows
To empirically determine the mechanism of action of this compound, a logical, multi-step experimental workflow is required.
Caption: A logical workflow for investigating the mechanism of action.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol determines the compound's direct inhibitory effect on isolated EGFR enzyme activity.
-
Reagents & Materials : Recombinant human EGFR kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP (with γ-³²P-ATP tracer), 96-well plates, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound stock solution in DMSO, stop solution (e.g., 3% phosphoric acid), phosphocellulose paper.
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO, then dilute into the kinase reaction buffer.
-
To each well of a 96-well plate, add 10 µL of the diluted compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 20 µL of a solution containing the poly(Glu, Tyr) substrate and EGFR enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution (containing γ-³²P-ATP).
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of stop solution.
-
Spot 25 µL from each well onto a sheet of phosphocellulose paper.
-
Wash the paper 3-4 times with 0.75% phosphoric acid to remove unincorporated ATP, followed by a final wash with acetone.
-
Air dry the paper and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on cell cycle progression in a cancer cell line (e.g., A549).
-
Reagents & Materials : A549 cells, complete culture medium (e.g., RPMI-1640 + 10% FBS), 6-well plates, test compound, PBS, trypsin-EDTA, ethanol (70%, ice-cold), Propidium Iodide (PI) staining solution (containing RNase A).
-
Procedure :
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI₅₀ from a proliferation assay) for 24 or 48 hours. Include a DMSO vehicle control.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.
-
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control.
Conclusion and Future Directions
The available evidence strongly suggests that this compound likely functions as an anticancer agent through the inhibition of receptor tyrosine kinases, with EGFR being a primary target . This inhibition is expected to disrupt downstream pro-survival signaling, leading to cell cycle arrest and apoptosis. A secondary, plausible mechanism is the inhibition of DHFR, which would also contribute to cytotoxicity by halting DNA synthesis.
Future research should focus on:
-
Direct Enzymatic Validation : Performing in vitro kinase and DHFR assays as described to confirm the primary targets and determine IC₅₀ values.
-
Broad Kinase Profiling : Screening the compound against a panel of kinases to assess its selectivity profile.
-
Co-crystallization Studies : Obtaining an X-ray crystal structure of the compound bound to its primary target (e.g., EGFR) to definitively elucidate its binding mode and guide future structure-activity relationship (SAR) studies.
-
In Vivo Efficacy : Evaluating the compound's antitumor activity in xenograft mouse models to establish its therapeutic potential.
-
Pharmacokinetic Profiling : Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to determine its drug-likeness.
By pursuing this structured approach, the scientific community can fully characterize the therapeutic potential of this compound and its derivatives, paving the way for the development of novel, targeted therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 4. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 2,4-Diamino-6-nitroquinazoline
An In-Depth Technical Guide to the Biological Activity of 2,4-Diamino-6-nitroquinazoline and its Derivatives
Abstract
The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, this compound and its derivatives have emerged as a focal point of intensive research due to their broad and potent pharmacological activities. This technical guide provides a comprehensive analysis of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a primary focus on their anticancer properties. We delve into the intricate details of their role as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), their impact on cell cycle progression, and their ability to induce apoptosis. Furthermore, this guide explores the expanding therapeutic landscape of these molecules, including their documented antimicrobial, antiviral, and anti-inflammatory activities. By synthesizing data from seminal studies, this document offers detailed experimental protocols and discusses critical structure-activity relationships, serving as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a bicyclic heterocycle of significant interest in the field of medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. Derivatives of this scaffold have been successfully developed into approved drugs for various indications. The 2,4-diaminoquinazoline core, in particular, is a key pharmacophore found in drugs such as the antihypertensive agent prazosin and the anticancer drug trimetrexate.[1] The introduction of a nitro group at the C6-position of the quinazoline ring often enhances or modifies the compound's biological profile, making the this compound framework a particularly rich source for novel therapeutic agents.
The versatility of the quinazoline scaffold allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This guide aims to provide a deep, technically-grounded overview of the biological activities associated with this compound derivatives, with an emphasis on the mechanistic underpinnings of their actions and the experimental methodologies used to elucidate them.
Chemical Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound derivatives is typically achieved through multi-step processes that offer flexibility for structural modifications. A common and effective strategy begins with a commercially available starting material, such as 2-amino-5-nitrobenzonitrile, and proceeds through key intermediates to build the final scaffold.[2]
A representative synthetic route involves the initial reaction of 2-amino-5-nitrobenzonitrile with dimethylformamide-dimethyl acetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate. This intermediate is then cyclized by heating with various anilines in the presence of an acid (e.g., acetic acid) to yield the 4-anilino-6-nitroquinazoline core structure.[2] Subsequent modifications can be performed as needed. This modular approach is crucial for exploring the Structure-Activity Relationships (SAR) of the compound series.
References
The 2,4-Diamino-6-nitroquinazoline Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-diamino-6-nitroquinazoline core is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a versatile pharmacophore for the design of a diverse range of therapeutic agents. Its rigid structure, coupled with the strategic placement of amino and nitro functionalities, provides a unique platform for multipoint interactions with various biological targets. This guide offers a comprehensive technical overview of the this compound pharmacophore, delving into its synthesis, established biological activities, and the nuanced structure-activity relationships that govern its efficacy. We will explore its critical role in the development of inhibitors for key enzymes such as Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR) kinase, with a focus on anticancer applications. Furthermore, this document provides detailed, field-proven experimental protocols for the synthesis of the core scaffold and for the biological evaluation of its derivatives, equipping researchers with the practical knowledge to leverage this potent pharmacophore in their drug discovery endeavors.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
Quinazoline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their broad spectrum of biological activities.[1][2] The inherent structural features of the quinazoline ring system, particularly its ability to act as a bioisostere for other bicyclic heterocycles and to engage in various non-covalent interactions, have made it a "privileged" scaffold in drug design. The 2,4-diaminoquinazoline substitution pattern is a particularly noteworthy variation, forming the core of several clinically significant drugs, including the antihypertensive agent prazosin and the anticancer drug trimetrexate.[3]
The introduction of a nitro group at the 6-position of the 2,4-diaminoquinazoline core further modulates its electronic and steric properties, opening up new avenues for targeted drug design. This technical guide will specifically focus on the this compound pharmacophore, providing a detailed exploration of its chemical synthesis, biological applications, and the underlying principles that make it a valuable tool in the modern drug discovery arsenal.
Physicochemical Properties and Synthesis of the this compound Core
The this compound molecule (C8H7N5O2) possesses a unique set of physicochemical properties that contribute to its utility as a pharmacophore. The presence of the amino groups provides hydrogen bond donor capabilities, while the nitrogen atoms within the quinazoline ring and the nitro group act as hydrogen bond acceptors. The aromatic nature of the bicyclic system allows for π-π stacking interactions with biological targets.
Synthesis of the this compound Scaffold
Several synthetic routes have been developed for the synthesis of 2,4-diaminoquinazoline derivatives. A common and effective strategy for the preparation of the 6-nitro substituted core involves a multi-step process starting from readily available precursors.
Logical Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a common synthetic route, which can be adapted based on laboratory-specific conditions and available reagents.
Step 1: Synthesis of 4-Amino-6-nitroquinazoline from 2-Amino-5-nitrobenzonitrile [4]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-nitrobenzonitrile (1 equivalent), anhydrous potassium carbonate (1 equivalent), formamide (5-10 volumes), and N,N-dimethylformamide (DMF) (4-8 volumes).
-
Heat the reaction mixture to 150°C and stir for 50-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Isolate the product by filtration, washing with a suitable solvent (e.g., ethanol or water) to yield 4-amino-6-nitroquinazoline.
Step 2: Synthesis of 2,4-Dichloro-6-nitroquinazoline [5]
-
To a flask containing 4-amino-6-nitroquinazoline (1 equivalent), add phosphorus oxychloride (POCl3) (10-15 equivalents).
-
Reflux the mixture for 12-16 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 2,4-dichloro-6-nitroquinazoline, is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound [6]
-
Suspend 2,4-dichloro-6-nitroquinazoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Bubble ammonia gas through the suspension or add a solution of ammonia in the solvent.
-
Heat the reaction mixture in a sealed vessel or under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the solid with the solvent and dry to obtain this compound.
The this compound Pharmacophore in Action: Biological Targets and Mechanisms
The this compound scaffold has been successfully employed in the design of inhibitors for a variety of biological targets, primarily in the realm of oncology and infectious diseases.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cells like cancer cells and microbes. The 2,4-diaminopyrimidine moiety is a well-established pharmacophore for DHFR inhibition, mimicking the binding of the natural substrate.[7]
Mechanism of Action:
Derivatives of the 2,4-diaminoquinazoline scaffold act as classical or non-classical antifolates. The protonated 2,4-diaminopyrimidine ring forms a crucial ionic bond with a conserved acidic residue (aspartate or glutamate) in the active site of DHFR.[7] The rest of the molecule extends into adjacent hydrophobic pockets, and modifications at the 6-position can be tailored to enhance binding affinity and selectivity for the target enzyme over the human counterpart.
Signaling Pathway and Inhibition:
Caption: Inhibition of the DHFR pathway by 2,4-diaminoquinazoline derivatives.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers. The 4-anilinoquinazoline scaffold is a well-validated pharmacophore for EGFR kinase inhibitors, with several approved drugs like gefitinib and erlotinib based on this core.[5]
Mechanism of Action:
This compound derivatives can be designed to target the ATP-binding site of the EGFR kinase domain. The quinazoline core typically forms hydrogen bonds with the hinge region of the enzyme, particularly with the backbone amide of Met793.[9] The substituents at the 4- and 6-positions can be modified to occupy adjacent hydrophobic pockets and interact with key residues, thereby enhancing potency and selectivity. The 6-nitro group can influence the electronic properties of the quinazoline ring and potentially form additional interactions within the active site.
Signaling Pathway and Inhibition:
Caption: Inhibition of the EGFR signaling pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be finely tuned by modifying the substituents at various positions of the quinazoline core.
| Position | Modification | Impact on Activity | Target Class |
| C2-Amino | Introduction of aryl amino moieties | Can enhance binding to EGFR kinase through hydrogen bonding.[1] | EGFR |
| C4-Amino | Substitution with anilino groups | Crucial for EGFR kinase inhibition, occupying a hydrophobic pocket.[5] | EGFR |
| Alkyl amino side chains | Can influence DNA-binding affinity.[1] | DNA | |
| C6-Nitro | Presence of the nitro group | Can modulate electronic properties and potentially form specific interactions. | General |
| Reduction to an amino group | Allows for further derivatization to explore SAR. | General | |
| C7 | Introduction of a piperazine ring | Important for inhibitory activity against TNF-α production and T cell proliferation.[10] | Cytokine Signaling |
Experimental Protocols for Biological Evaluation
In Vitro DHFR Inhibition Assay (Spectrophotometric)
This protocol provides a general method for assessing the inhibitory activity of compounds against DHFR.
Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4]
Materials:
-
Purified human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of DHF and NADPH in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the assay buffer, DHF solution, and the test compound or vehicle control (for uninhibited reaction).
-
Add the DHFR enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the NADPH solution to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode, recording readings every 30 seconds for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
In Vitro EGFR Kinase Inhibition Assay (Luminescent)
This protocol describes a common method for evaluating EGFR kinase inhibitors using a commercially available kit, such as the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[8]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, EGFR kinase, and the peptide substrate.
-
Add the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Considerations
While the this compound scaffold offers significant therapeutic potential, a thorough evaluation of its ADMET properties is crucial for successful drug development.
Key Considerations:
-
Metabolic Stability: The quinazoline core can be susceptible to metabolism by cytochrome P450 enzymes. The nitro group may also undergo metabolic reduction. In silico prediction tools and in vitro assays using liver microsomes or hepatocytes are essential to assess metabolic stability.[11][12]
-
Toxicity: The presence of a nitroaromatic group can sometimes be associated with mutagenicity or other toxicities. It is imperative to conduct early-stage toxicity screening, such as the Ames test, to evaluate the safety profile of lead compounds.[2]
-
Solubility and Permeability: The physicochemical properties of the derivatives, including lipophilicity and hydrogen bonding capacity, will influence their solubility and ability to cross biological membranes. These parameters should be optimized to ensure good oral bioavailability.
Conclusion and Future Perspectives
The this compound pharmacophore has firmly established itself as a valuable starting point for the design of potent and selective inhibitors of various therapeutic targets. Its synthetic tractability and the rich structure-activity relationships that have been elucidated provide a solid foundation for further optimization and development. Future research in this area will likely focus on leveraging this scaffold to design multi-targeted agents, exploring novel substitution patterns to enhance selectivity and overcome drug resistance, and employing advanced computational methods to refine the design of next-generation therapeutics based on this remarkable core. The continued exploration of the this compound pharmacophore holds great promise for the discovery of innovative medicines to address unmet medical needs.
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,4-Diaminoquinazoline Core: A Privileged Scaffold in Medicinal Chemistry—From Discovery to Clinical Application
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-diaminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 2,4-diaminoquinazoline compounds. It delves into the causality behind experimental choices in their synthesis and explores the structure-activity relationships (SAR) that have led to the development of potent therapeutics across various disease areas, including oncology, infectious diseases, and beyond. Detailed experimental protocols, mechanistic insights, and data visualizations are provided to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore.
Introduction: The Emergence of a Versatile Pharmacophore
The quinazoline ring system, a bicyclic heterocycle of benzene and pyrimidine, has been a subject of interest for chemists for over a century. However, it was the specific substitution pattern of amino groups at the 2 and 4 positions that unlocked a treasure trove of pharmacological activity. Early investigations into antifolate agents in the mid-20th century led to the exploration of various diaminopyrimidine analogs, with the 2,4-diaminoquinazoline core emerging as a particularly promising scaffold. These initial studies revealed that this structural motif could mimic the binding of folic acid to dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both prokaryotic and eukaryotic cells. This discovery laid the groundwork for the development of a new class of antimicrobial and antineoplastic agents.[1][2][3]
The versatility of the 2,4-diaminoquinazoline core lies in its unique electronic properties and the spatial arrangement of its nitrogen atoms, which can engage in multiple hydrogen bonding interactions with protein targets. Furthermore, the scaffold allows for facile and diverse substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve high potency and selectivity for a specific biological target. This inherent "tunability" is a key reason why 2,4-diaminoquinazolines have found applications as kinase inhibitors, receptor antagonists, and enzyme modulators.
The Historical Trajectory and Evolution of Synthetic Strategies
The journey of 2,4-diaminoquinazoline synthesis has evolved from classical, often harsh, multi-step procedures to more elegant and efficient modern methodologies. Understanding this evolution is crucial for appreciating the accessibility and diversity of these compounds today.
Early Synthetic Approaches: Building the Core
Initial syntheses of the 2,4-diaminoquinazoline scaffold often began with readily available starting materials like anthranilic acid or its derivatives. A common early strategy involved the reaction of anthranilonitrile with cyanamide or dicyandiamide, which, upon heating, would cyclize to form the desired 2,4-diaminoquinazoline core. Another classical approach involved the conversion of quinazoline-2,4(1H,3H)-diones to the corresponding 2,4-dichloroquinazoline intermediate using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4] This dichloro intermediate then served as a versatile precursor for the sequential nucleophilic substitution with various amines to introduce the desired diamino functionality.
A representative classical synthesis is outlined below:
Caption: Classical synthetic route to 2,4-diaminoquinazolines.
While effective, these early methods often required high temperatures, harsh reagents, and tedious purification steps, limiting the rapid exploration of chemical diversity.
The Advent of Modern Synthetic Methodologies
The demand for large libraries of compounds for high-throughput screening spurred the development of more efficient and versatile synthetic strategies.
The early 2000s saw the successful application of solid-phase synthesis to the production of 2,4-diaminoquinazoline libraries.[5] This approach involves anchoring a building block to a polymer resin and then carrying out a series of reactions to build the final molecule, which is then cleaved from the support. A key strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a resin-bound 2,4-dichloroquinazoline. This methodology allows for the rapid generation of a large number of analogs by using a diverse set of amines in each substitution step.
Caption: Solid-phase synthesis workflow for 2,4-diaminoquinazolines.
More recently, copper-catalyzed methods have emerged as a powerful tool for the synthesis of quinazolines and their derivatives.[6] These reactions often proceed under milder conditions and exhibit greater functional group tolerance compared to traditional methods. An efficient copper-catalyzed synthesis of 2,4-diaminoquinazolines involves the reaction of substituted 2-bromobenzonitriles with guanidine.[6] This approach offers a more direct and economical route to the core structure.
A streamlined, three-step synthesis of Ziresovir, a drug candidate for respiratory syncytial virus (RSV) infection, highlights a modern copper-catalyzed approach. This process begins with a copper-catalyzed ring closure between a 2-bromobenzoic acid derivative and guanidine to form the quinazoline scaffold.[7]
Caption: Copper-catalyzed synthesis of the 2,4-diaminoquinazoline core.
Therapeutic Applications: A Scaffold for Diverse Targets
The true power of the 2,4-diaminoquinazoline scaffold is demonstrated by the breadth of its therapeutic applications. By strategically modifying the substituents on the core, medicinal chemists have developed potent and selective inhibitors for a variety of biological targets.
Anticancer Agents: Targeting the Kinome and Beyond
The 2,4-diaminoquinazoline core is a prominent feature in many approved and investigational anticancer drugs, particularly as kinase inhibitors.
The 4-anilinoquinazoline moiety is a classic pharmacophore for EGFR inhibitors.[8][9] The quinazoline core acts as a scaffold that mimics the adenine ring of ATP, while the 4-anilino group extends into a hydrophobic pocket of the kinase domain. The 2-amino group is often a simple amine or is further substituted to enhance solubility and modulate activity. Gefitinib and Erlotinib are first-generation EGFR inhibitors that feature this core structure and have been used in the treatment of non-small-cell lung cancer (NSCLC).[8]
Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:
| Position | Substitution | Impact on Activity |
| C4 | 3-chloro-4-fluoroaniline | Optimal for binding to the ATP pocket. |
| C6, C7 | Methoxy or other solubilizing groups | Enhances solubility and pharmacokinetic properties. |
| N1, N3 | Unsubstituted | Generally preferred for optimal binding. |
The development of second and third-generation EGFR inhibitors has focused on overcoming resistance mutations, such as T790M.[10] This has been achieved by introducing covalent warheads that form an irreversible bond with a cysteine residue in the active site.
References
- 1. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 7. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Data of 2,4-Diamino-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 2,4-Diamino-6-nitroquinazoline, a compound of interest in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, this document is structured to offer not only raw data but also insights into the experimental causality and validation, ensuring a robust understanding for researchers in the field.
Chemical Structure and Overview
This compound is a heterocyclic aromatic compound with the chemical formula C₈H₇N₅O₂.[3] Its structure, characterized by a quinazoline core with two amino groups at positions 2 and 4, and a nitro group at position 6, is crucial for its biological activity. The strategic placement of these functional groups influences its potential as a pharmacophore.[1]
Caption: Chemical structure of this compound.
Mass Spectrometry (MS) Data
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected monoisotopic mass is 205.05997448 Da.[3]
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₇N₅O₂ | PubChem[3] |
| Molecular Weight | 205.17 g/mol | PubChem[3] |
| Monoisotopic Mass | 205.05997448 Da | PubChem[3] |
| m/z Top Peak | 205 | PubChem[3] |
| m/z 2nd Highest | 175 | PubChem[3] |
The top peak at an m/z of 205 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound. The second-highest peak at m/z 175 likely corresponds to the loss of a nitro group (-NO₂).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[3]
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its amino and nitro groups, as well as the quinazoline ring system.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amino) | 3400-3200 | Two bands, symmetric and asymmetric stretching |
| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the quinazoline ring |
| C=N Stretch (Quinazoline) | 1650-1550 | Stretching of the carbon-nitrogen double bonds in the ring |
| N-O Stretch (Nitro) | 1550-1500 and 1350-1300 | Asymmetric and symmetric stretching of the nitro group |
| C-N Stretch (Amino) | 1350-1250 | Stretching of the carbon-nitrogen single bonds |
Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr wafer or ATR).[3]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Wafer Method):
-
A small amount of the solid sample is ground with potassium bromide (KBr) powder.
-
The mixture is then pressed into a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
The sample is placed in the IR beam of an FTIR spectrometer.
-
The instrument records the interferogram, which is then Fourier-transformed to produce the IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Predicted ¹H NMR Data
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H5 | ~8.0-8.2 | d |
| H7 | ~7.8-8.0 | dd |
| H8 | ~7.5-7.7 | d |
| NH₂ (C2) | ~6.5-7.5 | br s |
| NH₂ (C4) | ~6.0-7.0 | br s |
Note: Predictions are based on the expected electronic environment of the protons. The nitro group at C6 is strongly electron-withdrawing, which will deshield the adjacent protons (H5 and H7), shifting them downfield. The amino groups are electron-donating.
Predicted ¹³C NMR Data
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~160-165 |
| C4 | ~155-160 |
| C4a | ~120-125 |
| C5 | ~125-130 |
| C6 | ~145-150 |
| C7 | ~115-120 |
| C8 | ~120-125 |
| C8a | ~150-155 |
Note: The chemical shifts of the carbons are influenced by the attached functional groups. Carbons bonded to nitrogen (C2, C4, C8a) and the nitro group (C6) are expected to be significantly downfield.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
-
Data Acquisition:
-
The sample is placed in a high-field NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 2. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H7N5O2 | CID 252163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound,7154-34-9-Amadis Chemical [amadischem.com]
A Technical Guide to the Therapeutic Target Landscape of 2,4-Diamino-6-nitroquinazoline
Executive Summary
The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics. The specific analog, 2,4-Diamino-6-nitroquinazoline, presents a compelling case for multifaceted therapeutic potential, stemming from the established bioactivity of its core components: the 2,4-diamino system and the electron-withdrawing 6-nitro group. This guide synthesizes current knowledge from structurally related compounds to illuminate the most promising therapeutic targets for this molecule. We will delve into the mechanistic rationale and provide actionable experimental protocols for validating its activity against key protein classes, including protein kinases (EGFR), metabolic enzymes (DHFR), epigenetic modulators (G9a), and phosphodiesterases (PDE5). This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this compound.
Introduction: Deconstructing the this compound Scaffold
The quinazoline nucleus is a bicyclic aromatic heterocycle that has been extensively explored in drug discovery. Its rigid structure and capacity for diverse substitutions make it an ideal framework for interacting with various biological targets.[1] The therapeutic potential of this compound can be logically dissected by examining its constituent parts:
-
The 2,4-Diaminoquinazoline Core: This arrangement is famously recognized as a bioisostere of the pteridine ring found in folic acid. This mimicry is the basis for its potent activity as an inhibitor of dihydrofolate reductase (DHFR), a cornerstone of anticancer and antimicrobial therapy.[2][3]
-
The 6-Nitro Group: The introduction of a strong electron-withdrawing group at the 6-position significantly alters the electronic properties of the quinazoline ring. This modification is a known feature in potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology.[4][5]
Therefore, a preliminary analysis suggests that this compound is, at minimum, a dual-target candidate, with strong potential in oncology and infectious diseases. This guide will explore these and other emerging target classes in detail.
Primary Target Class I: Receptor Tyrosine Kinases (RTKs)
The quinazoline scaffold is the backbone of several FDA-approved tyrosine kinase inhibitors (TKIs).[1] The primary mechanism involves competition with ATP at the kinase domain's hinge region.
Focus: Epidermal Growth Factor Receptor (EGFR)
Mechanistic Rationale: EGFR is a critical regulator of cell proliferation, differentiation, and survival; its aberrant activation is a hallmark of many cancers.[1] The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibition, with the quinazoline nitrogen (N1) accepting a crucial hydrogen bond from a backbone NH group in the hinge region.[4] While our lead compound has a 4-amino group, studies on related 6-nitro-4-substituted quinazolines have demonstrated potent EGFR inhibitory activity, suggesting the 6-nitro group is a key contributor to high-affinity binding.[4][5]
Evidence from Analogs: A recent study highlighted a series of new 6-nitro-4-substituted quinazolines that exhibited significant EGFR inhibition. One of the most potent derivatives, compound 6c in the study, showed superior enzyme inhibition against the mutant EGFR T790M, a common resistance mutation.[4][5] This underscores the potential of the 6-nitroquinazoline core in overcoming clinical resistance.
Quantitative Data from Related 6-Nitroquinazoline Analogs
| Compound Reference | Target | IC50 (nM) | Cell Line | IC50 (µM) | Source |
| VIIa (Quinazolinyl benzylidene) | EGFR | 46.90 | - | - | [4] |
| VIIb (Quinazolinyl benzylidene) | EGFR | 53.43 | - | - | [4] |
| Lapatinib (Reference) | EGFR/HER2 | 53.10 | BT474 | 0.064 | [4] |
| Compound V (4,6-Disubstituted) | - | - | BT474 | 0.081 | [4] |
| Compound X | - | - | MCF-7 | 0.04 | [4] |
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Experimental Validation Workflow for EGFR Inhibition
Workflow Diagram
Caption: Tiered approach for validating EGFR-targeted activity.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol quantifies the amount of ADP produced by the kinase reaction, which is inversely correlated with inhibitor potency.
-
Reagent Preparation:
-
Prepare EGFR kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human EGFR enzyme in kinase buffer.
-
Prepare substrate (e.g., poly(Glu,Tyr) 4:1) and ATP solutions in kinase buffer.
-
Serially dilute this compound in 100% DMSO, followed by a final dilution in kinase buffer. Gefitinib should be used as a positive control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution or control.
-
Add 5 µL of EGFR enzyme/substrate mix.
-
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration ~Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (Promega ADP-Glo™ System):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement (Western Blot for Phospho-EGFR)
This assay confirms that the compound inhibits EGFR activity within a cellular context.
-
Cell Culture and Treatment:
-
Culture an EGFR-dependent cancer cell line (e.g., A549) to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
-
EGFR Stimulation:
-
Stimulate the cells with EGF ligand (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phospho-EGFR (e.g., p-Tyr1068).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Primary Target Class II: Dihydrofolate Reductase (DHFR)
Mechanistic Rationale: DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. The 2,4-diaminoquinazoline structure is a well-established "nonclassical" antifolate, meaning it inhibits DHFR without requiring active transport into the cell, unlike classical antifolates like methotrexate.[2][6]
Evidence from Analogs: Numerous studies have synthesized and evaluated 2,4-diaminoquinazoline derivatives as DHFR inhibitors for anticancer and antiparasitic applications.[2][3] For instance, 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines were potent inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii.[2] The most potent analogs had IC50 values in the nanomolar range.[2][3]
Quantitative Data from Related 2,4-Diaminoquinazoline Analogs
| Compound Analog | Target DHFR | IC50 (µM) | Selectivity (Rat/Target) | Source |
| 5j | P. carinii | 0.057 | Non-selective | [2] |
| 5k | P. carinii | 0.10 | Non-selective | [2] |
| 5l | P. carinii | 0.091 | Non-selective | [2] |
| 5d | T. gondii | 0.014 | 8.6 | [2] |
Protocol 3: Spectrophotometric DHFR Enzyme Assay
This assay directly measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm as its cofactor, NADPH, is oxidized to NADP+.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reconstitute recombinant DHFR (human, bacterial, or parasitic, depending on the therapeutic goal).
-
Prepare solutions of dihydrofolate (DHF) and NADPH in the assay buffer.
-
Prepare serial dilutions of this compound. Methotrexate serves as an excellent positive control.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add buffer, DHF, NADPH, and the compound/control.
-
Initiate the reaction by adding the DHFR enzyme.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the log of inhibitor concentration to determine the IC50.
-
Emerging Target Classes of Interest
Beyond the well-established roles as kinase and DHFR inhibitors, the 2,4-diaminoquinazoline scaffold has shown promise against novel target classes.
A. Epigenetic Modulators: G9a Histone Methyltransferase
Mechanistic Rationale: G9a is a histone methyltransferase that primarily dimethylates histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[7] Overexpression of G9a is linked to several cancers. The 2,4-diamino-6,7-dimethoxyquinazoline template (BIX-01294) was the first small molecule inhibitor of G9a discovered, demonstrating that this scaffold can effectively target the substrate-binding pocket of methyltransferases.[1][8]
Role of G9a in Chromatin Regulation
Caption: G9a-mediated histone methylation leads to gene silencing.
Experimental Validation (Protocol 4): A scintillation proximity assay (SPA) can be used. This involves incubating G9a with a biotinylated H3 peptide substrate and a tritiated methyl donor ([³H]-SAM). The inhibitor's potency is measured by the reduction in the radioactive signal transferred to the streptavidin-coated SPA beads that capture the biotinylated peptide.
B. Phosphodiesterase 5 (PDE5)
Mechanistic Rationale: PDE5 is an enzyme that degrades cyclic GMP (cGMP), a second messenger involved in vasodilation. A co-crystal structure of a 6-nitro-2,4-diaminoquinazoline derivative has been solved in the active site of PDE5, providing direct structural evidence of this interaction.[9] The quinazoline core forms key hydrogen bonds within the binding pocket, indicating this scaffold is a viable starting point for developing PDE5 inhibitors.[9]
Experimental Validation (Protocol 5): A common method is a fluorescence resonance energy transfer (FRET)-based assay. A fluorescently labeled cGMP substrate is used, which is cleaved by PDE5, leading to a loss of FRET. The inhibitory activity of the compound is measured by the preservation of the FRET signal.
Integrated Strategy for Target Deconvolution and Validation
For a novel compound like this compound with multiple potential targets, a systematic approach is crucial.
Caption: A comprehensive strategy for identifying and validating the primary therapeutic target(s).
Conclusion and Future Directions
The this compound scaffold stands at the intersection of several validated therapeutic strategies. The evidence strongly suggests that its most promising and immediate applications lie in oncology , through the dual inhibition of EGFR and DHFR . The potential for overcoming TKI resistance via the 6-nitro moiety is particularly compelling.
Furthermore, emerging evidence points toward its utility in targeting epigenetic pathways (G9a) and signaling nodes like PDE5 . For drug development professionals, the immediate path forward involves:
-
Comprehensive Profiling: Screening this compound against broad panels of kinases and epigenetic enzymes to fully map its selectivity.
-
Structural Biology: Obtaining co-crystal structures with its primary targets (e.g., EGFR, DHFR) to enable structure-based optimization and improve potency and selectivity.
-
Biophysical Validation: Employing methods like Surface Plasmon Resonance (SPR) for binding kinetics and Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a native cellular environment.
By pursuing this multi-pronged, evidence-based approach, the full therapeutic potential of this compound can be systematically unlocked.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2,4-Diamino-6-nitroquinazoline
Introduction
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of the drug discovery and development pipeline.[1][2][3][4] 2,4-Diamino-6-nitroquinazoline is a small molecule with a chemical structure that suggests potential biological activity, as quinazoline derivatives have been explored for various therapeutic applications, including as anticancer agents.[5][6] A thorough understanding of its cytotoxic profile is essential to determine its therapeutic window and to guide further preclinical development.
This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. We will detail a multi-parametric approach that interrogates different cellular pathways to build a robust understanding of the compound's effects on cell health. The protocols provided are based on widely accepted and validated assays, ensuring the generation of reliable and reproducible data.
PART 1: Scientific Rationale and Assay Selection
A single cytotoxicity assay provides only a limited view of a compound's interaction with cells. Therefore, a panel of assays targeting different cellular mechanisms is recommended to build a comprehensive cytotoxic profile. For the initial assessment of this compound, we recommend a tiered approach that evaluates metabolic activity, membrane integrity, and the induction of apoptosis.
-
MTT Assay: This colorimetric assay is a primary screening tool to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of viable cells.[8] This assay will provide an initial indication of the concentration at which this compound affects cell proliferation and viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage.[10][11][12] It is a reliable indicator of necrosis or late-stage apoptosis.[10] By measuring LDH release, we can determine if this compound induces cell death through mechanisms that lead to the loss of membrane integrity.
-
Caspase-3/7 Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[13] Their activation is a hallmark of programmed cell death.[13] A luminescent or fluorescent assay that measures the activity of these caspases can determine if this compound induces apoptosis.[14][15]
This multi-assay approach allows for a more nuanced understanding of the compound's cytotoxic mechanism. For instance, a decrease in MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one (cell killing). Conversely, a concomitant decrease in MTT and increase in LDH and caspase activity would strongly indicate apoptosis-mediated cytotoxicity.
Experimental Considerations
-
Cell Line Selection: The choice of cell line is critical and should be guided by the therapeutic goal. For an initial screen, a panel of cell lines is recommended, including both cancerous and non-cancerous lines to assess for any selective toxicity. For example, a common panel might include a human breast cancer cell line (e.g., MCF-7), a human cervical cancer cell line (e.g., HeLa), and a non-cancerous human embryonic kidney cell line (e.g., HEK293).
-
Compound Solubility and Vehicle Control: The solubility of this compound must be determined to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent. A vehicle control (cells treated with the same concentration of DMSO used for the highest compound concentration) must be included in all experiments to account for any solvent-induced toxicity.[7]
-
Concentration Range and Exposure Time: A broad range of concentrations should be tested to determine the half-maximal inhibitory concentration (IC50).[1][7] A typical starting range could be from 0.1 µM to 100 µM.[7] The exposure time can also be varied (e.g., 24, 48, 72 hours) to assess time-dependent effects.[7]
PART 2: Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell metabolic activity.[7][8][16]
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and no-treatment control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Table 1: Example Cell Seeding Densities
| Cell Line | Seeding Density (cells/well) |
|---|---|
| MCF-7 | 8,000 |
| HeLa | 5,000 |
| HEK293 | 10,000 |
Caption: MTT Assay Workflow for Cell Viability.
Protocol 2: LDH Cytotoxicity Assay
This protocol is for measuring the release of lactate dehydrogenase from damaged cells.[10][11][12][17][18]
Materials:
-
Treated cell culture supernatants from Protocol 1 (or a parallel experiment)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom plate
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Microplate reader
Procedure:
-
Prepare Controls: On the same plate as the compound-treated cells, include wells for:
-
Collect Supernatant: After the desired incubation period with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer an aliquot of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[1]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Add Stop Solution: Add the stop solution (if required by the kit) to each well.[18]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[17]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caption: Principle of the LDH Release Assay.
Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis
This protocol outlines the measurement of key executioner caspase activity associated with apoptosis.[13][19][15]
Materials:
-
Cells treated with this compound in an opaque-walled 96-well plate (for luminescent assays)[13]
-
Caspase-Glo® 3/7 Reagent
-
Luminometer or microplate reader capable of measuring luminescence
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compound in an opaque-walled 96-well plate as described in the MTT protocol. Include appropriate positive and negative controls.[13]
-
Equilibrate Plate: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[13]
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[15]
-
Incubation: Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measure Luminescence: Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
Caption: Caspase-3/7 Assay Signaling Pathway.
PART 3: Data Interpretation and Summary
Table 2: Hypothetical Data Summary for a 48-hour treatment
| Assay | Endpoint Measured | Hypothetical Result for this compound | Interpretation |
|---|---|---|---|
| MTT | Metabolic Activity/Viability | IC50 = 15.2 µM | The compound reduces cell viability in a dose-dependent manner. |
| LDH | Membrane Integrity | Significant increase in LDH release above 10 µM | The compound causes membrane damage at higher concentrations, indicative of necrosis or late apoptosis. |
| Caspase-3/7 | Apoptosis Execution | Dose-dependent increase in caspase activity | The compound induces programmed cell death. |
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 3. researchgate.net [researchgate.net]
- 4. kosheeka.com [kosheeka.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. promega.com [promega.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Note: Evaluating the Anti-Proliferative Effects and Mechanism of Action of 2,4-Diamino-6-nitroquinazoline in Cancer Cell Lines
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Derivatives of this heterocyclic compound have been successfully developed into potent and selective inhibitors of key signaling molecules that drive tumor growth and survival.[1] Notably, quinazoline-based drugs such as gefitinib and erlotinib have revolutionized the treatment of certain cancers by targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The 2,4-diaminoquinazoline core, in particular, has been extensively explored for its anticancer properties, with various substitutions engineered to enhance potency and target specificity.[3][4]
This application note focuses on 2,4-Diamino-6-nitroquinazoline , a specific derivative under investigation for its potential as an anticancer agent. We provide a detailed guide for researchers on how to assess its efficacy in cancer cell lines, beginning with its putative mechanism of action as an EGFR inhibitor. This document furnishes field-proven, step-by-step protocols for evaluating the compound's cytotoxic effects using a colorimetric MTT assay and for validating its target engagement via Western blot analysis of the EGFR signaling pathway.
Mechanism of Action: Targeting the EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to dysregulated signaling and uncontrolled cell growth.[6] Upon binding to ligands like EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are central to cancer cell proliferation and survival.[6][7]
Quinazoline derivatives, including this compound, are designed to function as ATP-competitive inhibitors of the EGFR kinase domain.[1][8] By occupying the ATP-binding pocket, the compound prevents EGFR autophosphorylation, thereby blocking the activation of its downstream pro-survival pathways and ultimately leading to an anti-proliferative effect.[7][9]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2,4-diaminoquinazoline derivatives as novel heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. benchchem.com [benchchem.com]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Topic: Analytical Methods for the Quantification of 2,4-Diamino-6-nitroquinazoline
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 2,4-Diamino-6-nitroquinazoline, a key chemical intermediate in pharmaceutical synthesis.[1][2] Recognizing the diverse needs of researchers and drug development professionals, this document outlines three distinct, validated protocols leveraging UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a thorough explanation of its underlying principles, step-by-step protocols, and guidance on data interpretation, ensuring scientific integrity and reproducibility.
Introduction and Scientific Background
This compound serves as a critical building block in the synthesis of a variety of biologically active molecules, including potential antitumor and antimalarial agents.[1][3] Its chemical structure, featuring a quinazoline core with amino and nitro functional groups, imparts specific physicochemical properties that must be considered for analytical method development. Accurate and precise quantification is paramount for ensuring reaction yield, monitoring purity during process development, performing stability studies, and meeting regulatory requirements.
This application note details three methods of increasing specificity and sensitivity, allowing the user to select the most appropriate technique based on their laboratory instrumentation, sample matrix complexity, and the required level of analytical rigor.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development, particularly in preparing standards and selecting chromatographic conditions.
| Property | Value | Source |
| IUPAC Name | 6-nitroquinazoline-2,4-diamine | PubChem[4] |
| Molecular Formula | C₈H₇N₅O₂ | PubChem[4] |
| Molecular Weight | 205.17 g/mol | PubChem[4] |
| CAS Number | 7154-34-9 | PubChem[4][5] |
| Appearance | Yellow to orange crystalline solid (typical) | General Knowledge |
| Polarity | Polar compound | Inferred from structure |
Method 1: Quantification by UV-Vis Spectrophotometry
Principle: This method is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Due to the conjugated aromatic system and nitro-group chromophore, this compound exhibits strong absorbance in the UV-Visible spectrum. Studies on related quinazoline derivatives show characteristic absorption bands between 310–425 nm.[6] This technique is ideal for rapid, straightforward quantification of relatively pure samples in a non-absorbing solvent.
Experimental Protocol: UV-Vis
2.1.1 Required Materials
-
Analyte: this compound reference standard (>98% purity)
-
Solvent: HPLC-grade Dimethyl Sulfoxide (DMSO) or Methanol
-
Instrumentation: Calibrated dual-beam UV-Vis spectrophotometer
-
Consumables: 1 cm path length quartz cuvettes, Class A volumetric flasks, and pipettes
2.1.2 Wavelength (λmax) Determination
-
Prepare a ~10 µg/mL solution of the reference standard in the chosen solvent.
-
Scan the solution from 200 nm to 600 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax). For quinazoline derivatives, this is often in the 300-400 nm range.[6][7] All subsequent measurements must be performed at this λmax.
2.1.3 Preparation of Calibration Standards
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in the chosen solvent in a 100 mL volumetric flask.
-
Working Standards: Perform serial dilutions from the stock solution to prepare a series of at least five standards. A suggested concentration range is 1, 2.5, 5, 10, and 15 µg/mL.
2.1.4 Sample Analysis
-
Prepare the unknown sample solution, ensuring the final concentration falls within the established calibration range.
-
Measure the absorbance of the blank, each calibration standard, and the unknown samples at the predetermined λmax.
-
Plot a calibration curve of Absorbance vs. Concentration (µg/mL).
-
Determine the concentration of the unknown sample using the linear regression equation from the calibration curve (y = mx + c). The correlation coefficient (R²) should be >0.995.
Data Presentation: UV-Vis Calibration
| Standard Conc. (µg/mL) | Absorbance (AU) - Rep 1 | Absorbance (AU) - Rep 2 | Absorbance (AU) - Rep 3 | Mean Absorbance |
| 1.0 | ||||
| 2.5 | ||||
| 5.0 | ||||
| 10.0 | ||||
| 15.0 |
Workflow Diagram: UV-Vis Quantification
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | C8H7N5O2 | CID 252163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 7154-34-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antifolate Activity of 2,4-Diamino-6-nitroquinazoline: A Comprehensive Methodological Guide
An Application Note for Drug Development Professionals
Abstract
Antifolates are a cornerstone of chemotherapy and antimicrobial treatments, primarily targeting the enzyme dihydrofolate reductase (DHFR).[1] The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore known for its potent DHFR inhibitory activity.[2][3] This guide provides a comprehensive framework for researchers to rigorously investigate the antifolate properties of a novel derivative, 2,4-Diamino-6-nitroquinazoline. We present a logical workflow, from initial biochemical enzyme inhibition assays to cell-based mechanistic validation, complete with detailed protocols, data interpretation guidance, and expert insights. The methodologies described herein are designed to establish a robust, self-validating data package to assess the compound's potential as a therapeutic agent.
The Scientific Rationale: Targeting the Folate Pathway
Folic acid is a vital B vitamin that, upon conversion to its active form, tetrahydrofolate (THF), serves as a critical coenzyme in one-carbon transfer reactions.[4] These reactions are indispensable for the de novo synthesis of purines and, most critically, thymidylate—a necessary precursor for DNA synthesis and repair.[4] Rapidly proliferating cells, such as cancer cells and bacteria, have a high demand for these building blocks, making the folate pathway an attractive target for therapeutic intervention.
The enzyme Dihydrofolate Reductase (DHFR) is the linchpin of this pathway. It catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to THF, thereby regenerating the essential cofactor pool.[5][6][7] Inhibition of DHFR leads to a depletion of THF, a buildup of the DHF substrate, and a subsequent shutdown of thymidylate and purine synthesis, culminating in cell cycle arrest and apoptosis.[4][7] Compounds like this compound, which are structural analogs of the natural DHF substrate, are hypothesized to act as competitive inhibitors of DHFR.
Mechanism of Antifolate Action
The diagram below illustrates the central role of DHFR in the folate metabolic pathway and the mechanism of its inhibition.
Caption: Folate pathway and DHFR inhibition by this compound.
A Validated Experimental Workflow
A logical and sequential approach is crucial for definitively characterizing a novel antifolate. The following workflow ensures that each experimental stage builds upon the last, from direct enzyme interaction to cellular effect and mechanistic confirmation.
Caption: Experimental workflow for investigating antifolate activity.
Protocol I: Biochemical DHFR Inhibition Assay
Principle of the Assay This is a spectrophotometric, kinetic assay that directly measures the enzymatic activity of DHFR. The reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as DHF is reduced to THF.[5] An effective inhibitor, such as this compound, will bind to the DHFR active site and slow the rate of this reaction.
Materials and Reagents
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH tetrasodium salt
-
Methotrexate (MTX) as a positive control inhibitor[8]
-
This compound (test compound) dissolved in DMSO
-
DHFR Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5[6]
-
96-well, UV-transparent, flat-bottom microplates
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
DHFR Assay Buffer: Prepare and chill on ice.
-
NADPH Stock (10 mM): Dissolve NADPH in assay buffer. Prepare fresh and protect from light.[6]
-
DHF Stock (10 mM): Dissolve DHF in assay buffer with gentle warming or a drop of dilute NaOH to aid dissolution; adjust pH back to 7.5. Aliquot and store at -80°C, protected from light.[6]
-
DHFR Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a concentration that yields a linear absorbance decrease of ~0.02-0.04 ΔAbs/min at 340 nm. This must be determined empirically.
-
Compound Dilutions: Perform serial dilutions of this compound and Methotrexate in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Plate Setup (Total Volume: 200 µL/well):
-
Blank (No Enzyme): 100 µL Assay Buffer.
-
Enzyme Control (EC, 100% Activity): 50 µL Assay Buffer + 50 µL DHFR Enzyme Working Solution.
-
Inhibitor Control (IC, Positive Control): 50 µL Methotrexate dilution + 50 µL DHFR Enzyme Working Solution.
-
Test Compound (Sample): 50 µL this compound dilution + 50 µL DHFR Enzyme Working Solution.
-
Add 100 µL of a pre-mixed solution containing NADPH (final concentration 100-150 µM) to all wells.
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of DHF (final concentration 50-70 µM) to all wells except the blank.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurement at 340 nm, recording every 15-30 seconds for 10-20 minutes.[6]
-
Data Analysis and Presentation
-
Calculate Reaction Rate (V): Determine the slope (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Calculate Percent Inhibition: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100 Where V_EC is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Table 1: Hypothetical DHFR Inhibition Data
| Compound | Target | IC50 (nM) |
|---|---|---|
| Methotrexate (Positive Control) | DHFR | 5.2 ± 0.8 |
| this compound | DHFR | 25.6 ± 3.1 |
Protocol II: Cell-Based Antiproliferative and Mechanistic Assays
A. Antiproliferative Assay
Principle of the Assay This assay determines the compound's ability to inhibit the growth and proliferation of whole cells. An ATP-based viability assay (e.g., CellTiter-Glo®) is highly recommended as intracellular ATP levels correlate directly with the number of metabolically active, viable cells. A decrease in the luminescent signal indicates cytotoxicity or cytostasis.
Materials and Reagents
-
Human cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer).
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Expert Insight: For antifolate studies, using specialized folate-free media (e.g., RPMI 1640 without folic acid) is crucial to prevent competition from exogenous folates and accurately assess compound potency.[9]
-
-
This compound and Methotrexate.
-
ATP-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Sterile, white, flat-bottom 96-well tissue culture plates.
-
Luminometer.
Step-by-Step Methodology
-
Cell Seeding: Seed cells into the 96-well plate at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of media and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare 2x serial dilutions of the test compound and positive control. Add 100 µL of the 2x compound dilutions to the cells (final volume 200 µL). Include "cells only" (100% viability) and "no cells" (background) controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
B. Mechanistic Validation: The Folate Rescue Assay
Principle of the Assay This is the definitive experiment to confirm an antifolate mechanism of action in a cellular context. If the compound's antiproliferative effect is due to DHFR inhibition, this effect can be reversed by providing cells with a reduced folate source that bypasses the DHFR-catalyzed step.[10][11][12] Folinic acid (leucovorin or 5-formyl-THF) is readily converted to THF downstream of DHFR.[12][13] A significant increase (a rightward shift) in the compound's growth inhibitory (GI50) curve in the presence of folinic acid is strong evidence of on-target activity.
Step-by-Step Methodology
-
Execute the Antiproliferative Assay as described above in parallel on two separate sets of plates.
-
Plate Set 1 (- Rescue): Use standard folate-free growth medium.
-
Plate Set 2 (+ Rescue): Use folate-free growth medium supplemented with a saturating concentration of folinic acid (e.g., 100 µM).[10][11]
-
Treat both sets of plates with identical serial dilutions of this compound.
-
Process and read both sets of plates after the 72-hour incubation period.
Data Analysis and Presentation
-
Calculate Percent Viability: Normalize the luminescence data to the "cells only" control after subtracting the background.
-
Determine GI50: Plot % Viability vs. log[concentration] for both the rescued and non-rescued conditions. Calculate the GI50 value (concentration causing 50% growth inhibition) for each curve.
-
Calculate Fold Shift: The ratio of GI50 (+ Rescue) / GI50 (- Rescue) indicates the degree of rescue. A large fold shift (>100-fold) is indicative of a specific antifolate mechanism.[10][11]
Table 2: Hypothetical Cellular Activity Data for this compound in A549 Cells
| Condition | GI50 (nM) | Fold Shift (Rescue/No Rescue) | Interpretation |
|---|---|---|---|
| No Rescue (- Folinic Acid) | 85.3 | - | Potent antiproliferative activity. |
| Rescue (+ 100µM Folinic Acid) | > 25,000 | > 290-fold | Strong evidence for an antifolate mechanism. |
Troubleshooting and Advanced Considerations
-
Compound Solubility: If this compound precipitates in aqueous media, consider using a co-solvent or alternative formulation. Always include a "vehicle control" in your assays.
-
Enzyme Activity Variance: The specific activity of recombinant DHFR can vary between lots. Always perform an enzyme titration to determine the optimal concentration for your assay conditions.
-
Cell Line Selection: The sensitivity of cells to antifolates can be influenced by the expression levels of folate transporters and the enzyme folylpolyglutamate synthetase (FPGS).[7][10] Consider using a panel of cell lines for a broader understanding of activity.
-
Selectivity: To assess potential as an antimicrobial, test the compound against bacterial DHFR. For anticancer applications, evaluate cytotoxicity in normal, non-cancerous cell lines to determine a therapeutic window.
Conclusion
The systematic application of the protocols outlined in this guide will enable a thorough and robust evaluation of this compound's antifolate activity. By integrating direct enzyme inhibition data with whole-cell antiproliferative and mechanistic rescue assays, researchers can build a compelling, evidence-based case for the compound's mechanism of action and advance its journey in the drug development pipeline.
References
- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance | Life Science Alliance [life-science-alliance.org]
- 12. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia | PLOS One [journals.plos.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes & Protocols: Developing Derivatives of 2,4-Diamino-6-nitroquinazoline for Improved Efficacy
Abstract
The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents that inhibit critical cellular targets like receptor tyrosine kinases (RTKs).[1][2] Specifically, the 6-nitro substitution offers a unique electronic profile and a potential vector for further modification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel 2,4-Diamino-6-nitroquinazoline derivatives. We present an integrated workflow, from initial hit-to-lead optimization to preclinical candidate selection, supported by detailed, field-proven protocols and scientific rationale.
Introduction: The Quinazoline Scaffold as a Kinase Inhibitor
Quinazoline derivatives have been successfully developed as inhibitors of key kinases in oncogenic signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR).[3][4] Approved drugs like Gefitinib and Erlotinib validate the quinazoline core's ability to effectively bind to the ATP-binding site of the EGFR kinase domain.[3][5] The 2,4-diamino substitution pattern provides crucial hydrogen bonding interactions within the kinase hinge region, while modifications at other positions can enhance potency, selectivity, and pharmacokinetic properties. The 6-nitro group, an electron-withdrawing moiety, can influence the overall electronic character of the scaffold and presents a handle for further chemical elaboration or potential bioreductive activation strategies.
This guide focuses on a systematic approach to modify the this compound core to generate a library of analogs with improved efficacy, selectivity, and drug-like properties.
The Drug Discovery & Development Workflow
The development of novel derivatives follows an iterative process known as the Design-Make-Test-Analyze (DMTA) cycle. This cyclical workflow is fundamental to modern medicinal chemistry and aims to systematically refine a molecule's properties.
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle for lead optimization.
Part I: Rational Design & Synthesis Strategy
Structure-Activity Relationship (SAR) Insights
The foundational principle of derivative design is to understand the structure-activity relationship (SAR). For quinazoline-based kinase inhibitors, key modification points are:
-
C4-Anilino Moiety: This is a critical recognition element. Substitutions on the aniline ring can probe deeper into the ATP-binding pocket, enhancing potency and modulating selectivity.
-
C2-Amino Group: While often a simple amino group, substitution here can influence solubility and interactions with the solvent-exposed region of the kinase.
-
C6-Nitro Group: This group can be retained to study its electronic impact or replaced with other functional groups (e.g., amines, amides, sulfonamides) to improve properties like metabolic stability or to introduce new interaction points. A recent study highlighted the synthesis of various 6-nitro-4-substituted quinazolines and their evaluation as EGFR inhibitors.[6]
Synthesis Protocol: General Route for N4-Substituted Derivatives
A common and effective method for generating a library of derivatives involves the sequential displacement of chlorine atoms from a 2,4-dichloro-6-nitroquinazoline intermediate. This intermediate can be synthesized from 5-nitroanthranilic acid.
Protocol 1: Synthesis of N4-Aryl-2-amino-6-nitroquinazoline
-
Rationale: This multi-step synthesis provides a versatile platform for creating diverse analogs. The initial steps build the core heterocyclic system, followed by sequential nucleophilic aromatic substitution (SNAr) reactions. The greater reactivity of the C4 position allows for selective introduction of the primary pharmacophore (the aniline moiety) before addressing the C2 position.
-
Step 1: Synthesis of 6-Nitro-2,4-quinazolinedione
-
Combine 5-nitroanthranilic acid (1 eq.) and urea (3 eq.) in a round-bottom flask.
-
Heat the mixture at 180-190 °C for 4 hours.
-
Cool the reaction mixture, add 1 M NaOH solution, and stir until a solution is formed.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 6-nitro-2,4-quinazolinedione.
-
-
Step 2: Synthesis of 2,4-Dichloro-6-nitroquinazoline
-
Suspend 6-nitro-2,4-quinazolinedione (1 eq.) in phosphorus oxychloride (POCl₃, 10 eq.).
-
Add N,N-dimethylaniline (0.5 eq.) dropwise as a catalyst.
-
Reflux the mixture for 6-8 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.
-
-
Step 3: Synthesis of 4-Anilino-2-chloro-6-nitroquinazoline
-
Dissolve 2,4-dichloro-6-nitroquinazoline (1 eq.) in isopropanol.
-
Add the desired substituted aniline (1.1 eq.).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold isopropanol, and dry.
-
-
Step 4: Synthesis of N4-Aryl-N2-alkyl-6-nitroquinazoline-2,4-diamine
-
Suspend the 4-anilino-2-chloro-6-nitroquinazoline (1 eq.) in a pressure vessel with 2-ethoxyethanol.
-
Add the desired amine (e.g., dimethylamine, morpholine; 3-5 eq.).
-
Seal the vessel and heat at 120-140 °C for 12-18 hours.
-
Cool the reaction, and purify the product by column chromatography or recrystallization.
-
Part II: In Vitro Biological Evaluation Cascade
Once a library of derivatives is synthesized, a systematic screening cascade is employed to identify promising compounds. This process filters compounds from high-throughput primary assays to more complex secondary and tertiary assays.
Caption: A typical in vitro screening cascade for kinase inhibitor development.
Primary Assay: Biochemical Kinase Inhibition
-
Objective: To measure the direct inhibitory effect of the synthesized compounds on the target kinase (e.g., EGFR). This is a cell-free assay that quantifies enzyme activity.[7]
-
Methodology: A variety of formats exist, including radiometric and fluorescence-based assays.[8][9] A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]
Protocol 2: Universal TR-FRET Kinase Assay [8]
-
Rationale: This homogenous assay is highly sensitive and amenable to high-throughput screening. It measures the phosphorylation of a substrate peptide by the kinase.[8]
-
Materials:
-
Recombinant human EGFR kinase.
-
Biotinylated peptide substrate.
-
ATP.
-
Terbium-labeled anti-phospho-specific antibody.
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Test compounds dissolved in DMSO.
-
384-well low-volume microplates.
-
-
Procedure:
-
Add 2 µL of kinase solution to each well of the microplate.
-
Add 1 µL of test compound at various concentrations (typically a 10-point dose-response curve, starting at 10 µM). Include DMSO-only (negative control) and a known inhibitor (positive control) wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the kinase.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix (terbium-antibody and streptavidin-acceptor in stop buffer with EDTA).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET compatible plate reader (ex: 340 nm, em: 620 nm and 665 nm).
-
Calculate the ratio of acceptor/donor emission and plot against compound concentration to determine the IC₅₀ value.
-
Table 1: Example SAR Data for EGFR Inhibition
| Compound ID | R1 (C4-Aniline) | R2 (C2-Amine) | EGFR IC₅₀ (nM) |
|---|---|---|---|
| Ref-1 | 3-chloro-4-fluoroaniline | -NH₂ | 15 |
| QN-01 | 3-chloro-4-fluoroaniline | -N(CH₃)₂ | 25 |
| QN-02 | 3-ethynylaniline | -NH₂ | 8 |
| QN-03 | 3-ethynylaniline | -N(CH₃)₂ | 12 |
| QN-04 | 4-methoxyaniline | -NH₂ | 150 |
Data is illustrative. Ref-1 is a hypothetical reference compound.
Secondary Assay: Cell-Based Potency
-
Objective: To determine if the compounds that inhibit the isolated enzyme can also inhibit cell proliferation in a cancer cell line that is dependent on the target kinase (e.g., A549 or HCT-116 for EGFR).
-
Methodology: The MTT assay is a widely used colorimetric assay to assess cell viability.[10][11] It measures the metabolic activity of cells, which correlates with the number of viable cells.[10][12]
Protocol 3: MTT Cell Viability Assay [10][13]
-
Rationale: This assay provides a robust and quantitative measure of a compound's cytotoxic or cytostatic effects. Live cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[12]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[13]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of the test compounds in culture medium and add them to the wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.[13]
-
Add 10-20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[10][11]
-
Aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Part III: Lead Characterization - In Vitro ADME Profiling
For a compound to be an effective drug, it must have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro assessment of these properties is crucial to de-risk candidates and guide further optimization.[14][15][16]
Table 2: Key In Vitro ADME Assays
| Property | Assay | Rationale & Importance |
|---|---|---|
| Solubility | Kinetic or Thermodynamic Solubility | Poor solubility can lead to poor absorption and bioavailability.[14] |
| Permeability | Caco-2 or MDCK Permeability Assay | Predicts intestinal absorption and potential for oral bioavailability.[14] |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability | Measures how quickly a compound is metabolized by liver enzymes (e.g., CYPs). Rapid metabolism leads to a short half-life in the body.[14][16] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of drug bound to plasma proteins. Only the unbound fraction is pharmacologically active.[17] |
| CYP Inhibition | Cytochrome P450 Inhibition Assay | Assesses the potential for drug-drug interactions by measuring inhibition of major CYP isoforms (e.g., 3A4, 2D6).[14][16] |
| hERG Inhibition | hERG Patch Clamp or Binding Assay | Screens for potential cardiac toxicity, a major cause of drug attrition.[14] |
Protocol 4: Liver Microsomal Stability Assay
-
Rationale: This assay provides a measure of intrinsic clearance by phase I metabolic enzymes (primarily CYPs). Compounds with high stability are more likely to have a suitable in vivo half-life.[18]
-
Procedure:
-
Pre-warm a solution of pooled human liver microsomes (HLM) and NADPH in phosphate buffer (pH 7.4) at 37°C.
-
Add the test compound (typically at 1 µM final concentration) to initiate the reaction.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by adding ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural log of the percent remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).
-
Conclusion
The development of novel this compound derivatives requires a multi-disciplinary, iterative approach. By combining rational design based on SAR, efficient chemical synthesis, and a hierarchical in vitro screening cascade, researchers can effectively identify and optimize lead compounds. The protocols and strategies outlined in this document provide a robust framework for advancing new chemical entities from the benchtop toward preclinical development, with a focus on improving efficacy, selectivity, and overall drug-like properties.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. criver.com [criver.com]
- 15. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 16. In Vitro ADME Assays [conceptlifesciences.com]
- 17. bioivt.com [bioivt.com]
- 18. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Diamino-6-nitroquinazoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Synthesis Overview & Key Strategies
The synthesis of 2,4-Diamino-6-nitroquinazoline typically follows one of two primary pathways, each with distinct advantages and challenges. Understanding the foundational chemistry is the first step in effective troubleshooting.
-
Route A: Amination of a Dichloro-precursor. This is the most common approach, involving the sequential nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-6-nitroquinazoline. The higher reactivity of the chlorine at the C4 position allows for regioselective substitution.[1]
-
Route B: Reductive Cyclization. This strategy builds the quinazoline ring from acyclic precursors, such as the condensation of an appropriately substituted nitrobenzimidate with an amine, followed by a reductive cyclization step, often using an iron-acid system.[2][3]
The choice of route often depends on the availability of starting materials, desired scale, and tolerance for harsh reagents.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthetic strategy and reaction conditions.
Q1: Which synthetic route is generally preferred for laboratory-scale synthesis?
For laboratory-scale synthesis, Route A (amination of 2,4-dichloro-6-nitroquinazoline) is often preferred. The starting material, while requiring careful handling, is accessible, and the reaction steps are well-documented.[1] This route offers a more direct path to the target molecule compared to the multi-step cascade reactions of Route B.[2][3]
Q2: What are the primary safety concerns when working with 6-nitroquinazoline derivatives?
Nitroaromatic compounds as a class are recognized for their potential toxicity and thermal instability.[4][5] Key safety precautions include:
-
Handling: Always handle nitroaromatic compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Thermal Stability: Avoid excessive heating, as nitro compounds can decompose exothermically, particularly in the presence of impurities.[6] Runaway reactions are a known hazard.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing and reducing agents.[4]
-
Toxicity: These compounds may be harmful if swallowed, inhaled, or in contact with skin, and are often suspected carcinogens.[4][5]
Q3: Can guanidine be used directly for the cyclization step in Route B?
Yes, methods have been developed that utilize the direct copper-catalyzed cyclization of halogenated aromatic acids with guanidine to form the quinazoline scaffold.[7][8] This can be an efficient way to introduce the 2-amino group in a single step, potentially streamlining the synthesis.[7]
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound, with a focus on the common amination route (Route A).
Problem 1: Low Yield of the Final Product
Q: My overall yield for the conversion of 2,4-dichloro-6-nitroquinazoline to this compound is consistently below 40%. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem that can arise from incomplete reactions, side product formation, or product loss during workup and purification.
Caption: A decision tree for troubleshooting low yields.
-
Cause A: Inefficient C4-Amination (First Substitution)
-
Why it happens: The first nucleophilic substitution at the C4 position is generally facile due to the electron-withdrawing effect of the nitro group and the quinazoline nitrogen atoms. However, insufficient activation or steric hindrance from the incoming amine can slow the reaction.
-
Solution: While this step is typically high-yielding, ensure your base (e.g., DIPEA) is sufficient to scavenge the HCl produced. The reaction time can range from minutes to several hours depending on the amine's nucleophilicity.[1]
-
-
Cause B: Harsh Conditions for C2-Amination (Second Substitution)
-
Why it happens: The second substitution at the C2 position is significantly more difficult. The electron-donating character of the newly installed amino group at C4 deactivates the ring towards further nucleophilic attack. This step often requires harsh conditions (high temperature and pressure), which can lead to side reactions or degradation.[7]
-
Solution Protocol:
-
Solvent Choice: Switch to a high-boiling point polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).
-
Temperature & Pressure: Perform the reaction in a sealed pressure vessel to safely reach temperatures between 120-160 °C.
-
Ammonia Source: Use a solution of ammonia in a solvent like methanol or dioxane, or use ammonium hydroxide. Ensure a large excess is used.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. It may require 12-24 hours to proceed to completion.
-
-
-
Cause C: Formation of Side Products
-
Why it happens: Overly aggressive conditions in the first amination can lead to a small amount of the undesired 2,4-diamino product forming prematurely. Additionally, the presence of water can lead to hydrolysis of the chloro-intermediates to form quinazolinones.
-
Solution: For the first substitution, maintain a moderate temperature (e.g., 80 °C) and add the amine nucleophile slowly to the solution of the dichloroquinazoline to maintain control.[1] Ensure all solvents and reagents are anhydrous.
-
Problem 2: Difficulty in Product Purification
Q: My final product is a dark, tarry solid that is difficult to purify by column chromatography or recrystallization. What are the common impurities and how can I remove them?
The crude product is often contaminated with colored impurities, residual starting materials, and side products.
| Impurity | Identification Method | Reason for Formation | Purification Protocol |
| 2-Chloro-4-amino-6-nitroquinazoline | LC-MS, 1H NMR | Incomplete second amination step. | Column Chromatography: Use a gradient elution from 100% Dichloromethane (DCM) up to 5-10% Methanol in DCM. The intermediate is less polar and will elute first. |
| 6-Nitroquinazolin-4-one derivatives | LC-MS, IR (strong C=O stretch) | Hydrolysis of chloro-intermediates by adventitious water. | Acid/Base Wash: These impurities are often acidic. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sat. NaHCO3) to remove them. The desired product should remain in the organic layer. |
| Polymeric/Tarry Byproducts | Baseline material on TLC, difficult to characterize. | Decomposition under harsh heating conditions. | Trituration/Recrystallization: Before attempting chromatography, triturate the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., hot ethanol or ethyl acetate). Filter the solid product. If purity is still low, attempt recrystallization from a solvent like DMF/water or NMP/ethanol. |
-
Initial Workup: After the reaction is complete, cool the mixture and pour it into ice-water. This will precipitate the crude product.
-
Filtration: Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove highly soluble impurities.
-
Trituration: Suspend the crude, dried solid in a minimal amount of a suitable solvent (e.g., ethyl acetate) and stir vigorously for 30 minutes. Filter to collect the purified solid. This step is highly effective at removing dark, tarry materials.
-
Chromatography (If Needed): If the product is still not pure, dissolve it in a minimal amount of DCM/MeOH and adsorb it onto silica gel. Purify using flash column chromatography with a DCM/MeOH gradient.
Problem 3: Reaction Stalls or Fails to Initiate
Q: My reaction to substitute the second chlorine atom with ammonia does not proceed, even at high temperatures. What could be wrong?
Failure of the second amination step is a common and frustrating challenge.
Caption: Workflow for diagnosing a stalled amination reaction.
-
Insufficient Activation Energy: As previously noted, this step has a high activation barrier. Laboratory glassware may not be sufficient.
-
Advanced Technique: Consider using microwave-assisted synthesis. Microwave reactors can achieve high temperatures and pressures rapidly and in a controlled manner, often reducing reaction times from hours to minutes.
-
-
Ammonia Concentration: The effective concentration of ammonia can decrease if the vessel is not properly sealed, as the gas can escape upon heating.
-
Solution: Ensure the pressure vessel is rated for the intended temperature and pressure and is sealed correctly. Using a vast excess of the ammonia solution can also help maintain the necessary concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 3. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icheme.org [icheme.org]
- 7. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-Diamino-6-nitroquinazoline
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4-diamino-6-nitroquinazoline. Recognizing the critical role of this scaffold in medicinal chemistry, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate for various pharmacologically active molecules, most commonly proceeds via the cyclization of 2-amino-5-nitrobenzonitrile with a guanidinating agent. While theoretically straightforward, this reaction is often plagued by issues that can significantly lower the yield and complicate purification. Common challenges include incomplete conversion, formation of side products, and difficulties in isolating the target compound. This guide aims to systematically address these issues, providing both diagnostic advice and actionable solutions.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry to empower researchers to make informed decisions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this synthesis typically stem from one or more of the following factors: suboptimal reaction conditions, reagent quality, or inefficient work-up and purification.
-
Reaction Conditions: The condensation of 2-amino-5-nitrobenzonitrile with guanidine is highly sensitive to temperature and solvent. High temperatures can lead to decomposition of the starting material or the product.[1] The choice of solvent is critical for ensuring the solubility of reactants.[1] For polar substrates like these, solvents such as DMF or DMSO are often preferred.[1]
-
Reagent Quality: The purity of 2-amino-5-nitrobenzonitrile is paramount. Impurities can interfere with the cyclization reaction. Additionally, guanidine hydrochloride should be anhydrous, as moisture can hinder the reaction.
-
Work-up Procedure: The product is a solid that precipitates from the reaction mixture upon cooling. Inefficient precipitation or loss during filtration can significantly reduce the isolated yield.
Q2: I am observing a significant amount of unreacted 2-amino-5-nitrobenzonitrile in my crude product. How can I drive the reaction to completion?
A2: Incomplete conversion is a common problem. To address this, consider the following optimizations:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration in increments, continuing to monitor until the starting material spot disappears or significantly diminishes.[1]
-
Adjust Stoichiometry: An excess of the guanidinating agent can help drive the equilibrium towards product formation. Experiment with increasing the molar ratio of guanidine hydrochloride to 2-amino-5-nitrobenzonitrile.
-
Optimize Temperature: While high temperatures can cause decomposition, insufficient heat may lead to a sluggish reaction. Gradually increase the temperature in 5-10°C increments to find the optimal balance between reaction rate and stability.[1]
Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the likely side products and how can I minimize their formation?
A3: Side reactions can lead to a complex crude mixture. Common byproducts in quinazoline synthesis include dimers or polymers, especially at high reactant concentrations.[1]
-
Dimerization/Polymerization: Running the reaction at a lower concentration by increasing the solvent volume can reduce the likelihood of intermolecular side reactions.[1]
-
Hydrolysis: The quinazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[1] Ensure that the work-up procedure is performed promptly and avoids prolonged exposure to harsh pH conditions.
-
Oxidation: The C4 position of the quinazoline ring can be oxidized to form a quinazolinone. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[1]
Q4: The color of my reaction mixture is much darker than expected. Is this a cause for concern?
A4: A dark reaction color, often brown or black, can indicate decomposition of the starting materials or product, which is frequently caused by excessive heat. If you observe significant darkening, it is advisable to repeat the reaction at a lower temperature and monitor for any improvement in color and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most widely cited method involves the copper-catalyzed reaction of a substituted 2-bromobenzonitrile with guanidine.[2] An alternative and efficient route involves the tandem condensation of a cyanoimidate with an amine followed by reductive cyclization.[3][4] However, a more direct and often utilized lab-scale synthesis is the reaction of 2-amino-5-nitrobenzonitrile with guanidine hydrochloride in a high-boiling solvent like DMF.[5]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any potential side products. The disappearance of the 2-amino-5-nitrobenzonitrile spot and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction.
Q3: What is the best method for purifying the crude this compound?
A3: The crude product is typically a solid. The primary purification method is recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water. If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel may be necessary.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. 2-Amino-5-nitrobenzonitrile is a potential skin and eye irritant.[6] Guanidine hydrochloride can also cause irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Optimized Experimental Protocol
This protocol is a synthesis of best practices aimed at maximizing yield and purity.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzonitrile and guanidine hydrochloride.
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Begin stirring the mixture at room temperature to ensure homogeneity.
Step 2: Reaction
-
Heat the reaction mixture to the desired temperature (typically between 120-150°C) and maintain it for the specified time.
-
Monitor the reaction progress by TLC until the starting material is consumed.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add the mixture to cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol to remove residual DMF and other impurities.
Step 4: Purification
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent to obtain the pure this compound.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-amino-5-nitrobenzonitrile | Commercially available and provides a direct route to the target molecule. |
| Reagent | Guanidine Hydrochloride | Common and effective source of the guanidine moiety for cyclization. |
| Solvent | Anhydrous DMF or DMSO | High boiling point and good solubility for reactants.[1] |
| Temperature | 120-150°C | Provides sufficient energy for cyclization while minimizing decomposition. |
| Monitoring | TLC (e.g., Ethyl Acetate/Hexane) | Allows for real-time tracking of reaction progress. |
| Purification | Recrystallization (e.g., from Ethanol) | Effective for removing impurities and obtaining a crystalline product. |
Visualizing the Workflow
General Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 4. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Diamino-6-nitroquinazoline
Welcome to the technical support center for the purification of 2,4-Diamino-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification.
Introduction to Purification Challenges
This compound possesses a unique combination of functional groups that can present specific purification challenges. The presence of two basic amino groups and a polar nitro group on an aromatic quinazoline core results in a compound that is often highly polar and may have limited solubility in common organic solvents. This can lead to difficulties in achieving high purity through standard crystallization and chromatographic techniques. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, amorphous solid. What is the best initial approach to purify it?
A1: A dark, amorphous solid suggests the presence of polymeric impurities or colored byproducts from the synthesis. A good first step is often a simple trituration or a carefully chosen recrystallization.
-
Trituration: Before attempting a full recrystallization, try suspending your crude product in a hot solvent in which it is sparingly soluble (e.g., ethanol or isopropanol). Stir the suspension for a period, then allow it to cool and filter. This can wash away more soluble impurities.
-
Recrystallization: Due to the polar nature of this compound, polar solvents are a good starting point for recrystallization. Ethanol or a mixed solvent system like ethanol/water can be effective. The key is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
Q2: I'm struggling to find a suitable recrystallization solvent. Can you provide some guidance?
A2: Finding the right recrystallization solvent is crucial. Here's a systematic approach to solvent screening:
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a small volume (0.5-1 mL) of a different solvent.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes and observe for dissolution. A good solvent will dissolve the compound upon heating.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.
Recommended Solvents to Screen:
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good starting point for polar aromatic compounds. |
| Isopropanol | Similar to ethanol but may offer different solubility characteristics. |
| Ethanol/Water | A common mixed solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow to cool.[1] |
| N,N-Dimethylformamide (DMF)/Water | For highly polar compounds, dissolving in a small amount of hot DMF and then adding water as an anti-solvent can induce crystallization. Use with caution due to the high boiling point of DMF. |
| Acetonitrile | Another polar solvent to consider. |
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid. Here are some troubleshooting steps:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. A gradual decrease in temperature promotes the formation of an ordered crystal lattice.
-
Lower Concentration: Start with a more dilute solution to avoid reaching supersaturation too quickly.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for purifying this compound, especially when dealing with closely related impurities.
Problem 1: My compound won't move from the baseline on the TLC plate, even with a polar mobile phase.
Possible Cause: Your compound is highly polar and is strongly adsorbed to the silica gel.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: If you are using a system like ethyl acetate/hexane, switch to a more polar mixture such as dichloromethane/methanol or chloroform/methanol.[2]
-
Add a Basic Modifier: The amino groups on your compound can interact strongly with the acidic silanol groups on the silica gel, causing tailing and poor elution. Adding a small amount of a basic modifier to your mobile phase can help.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. This will compete with your compound for the acidic sites on the silica.
-
Ammonium Hydroxide: A few drops in the mobile phase can also be effective.
-
-
Alternative Stationary Phase: Consider using a different stationary phase.
Problem 2: My compound streaks badly on the TLC plate and I get poor separation in the column.
Possible Cause: This is often due to the strong interaction between the basic amino groups and the acidic silica gel.
Troubleshooting Steps:
-
Optimize the Mobile Phase with a Basic Modifier: As mentioned above, adding a small amount of triethylamine or ammonium hydroxide can significantly reduce streaking.
-
Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your compound. This can improve the resolution between your product and impurities with similar polarity.
Visualizing the Workflow: Troubleshooting Column Chromatography
Caption: A decision tree for troubleshooting column chromatography issues.
Purity Assessment
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[5] A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or a buffer) is a good starting point.[6] Purity is typically determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can help identify any remaining impurities if their signals are visible.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Visualizing the Purity Analysis Workflow
Caption: Workflow from purification to comprehensive purity analysis.
References
stability issues of 2,4-Diamino-6-nitroquinazoline in solution
An In-Depth Technical Guide to the Stability of 2,4-Diamino-6-nitroquinazoline in Solution
Introduction: Understanding the Molecule
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the complexities of novel chemical matter is a significant challenge in research and development. This guide is designed to provide you with in-depth, field-proven insights into the stability of this compound (PubChem CID: 252163), a molecule that, like many of its class, presents unique handling and stability challenges in solution.[1]
The structure of this compound features a quinazoline core, which is a fused pyrimidine and benzene ring system. This core is substituted with two amino groups, which are electron-donating, and a nitro group, which is strongly electron-withdrawing. This electronic dichotomy is key to its biological activity and, simultaneously, the source of its potential instability. The electron-withdrawing nature of the nitro group, coupled with the inherent reactivity of the quinazoline nucleus, makes the molecule susceptible to several degradation pathways, including hydrolysis, reduction, and photodegradation.[2][3]
This guide will equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs) on Stability
Q1: My solution of this compound has changed color (e.g., turned yellow or brown) upon storage. What is happening?
A1: A color change is a primary visual indicator of chemical degradation. For nitroaromatic compounds, this is often due to the formation of degradation products with extended conjugation, which absorb light in the visible spectrum. The likely culprits are:
-
Photodegradation: Nitroaromatic compounds are notoriously sensitive to light, particularly UV radiation.[4][5][6] Exposure can initiate radical reactions or lead to the reduction of the nitro group, forming colored byproducts.
-
Oxidative Degradation: The presence of dissolved oxygen in your solvent can lead to oxidative decomposition, especially if catalyzed by trace metal impurities.
-
pH-Mediated Hydrolysis: If your solvent is unbuffered or has a pH at the extremes (highly acidic or basic), the quinazoline ring can undergo hydrolytic cleavage.[3][7] While quinazolines are relatively stable in cold dilute acids and bases, boiling or prolonged storage can cause decomposition.[3][7]
Immediate Action: Protect your solution from light by using amber vials or wrapping your container in aluminum foil. Store at a reduced temperature (2-8°C) to slow the rate of all potential degradation reactions.
Q2: I've observed a significant drop in the purity of my compound when dissolved in DMSO, even when stored in the dark. Why is DMSO problematic?
A2: While DMSO is an excellent solvent for many compounds, it can be problematic for stability studies due to several factors:
-
Hygroscopicity: DMSO readily absorbs atmospheric moisture, which can then facilitate the hydrolysis of the quinazoline ring.
-
Acidity of Residual Water: The water absorbed by DMSO can become slightly acidic, which may be sufficient to catalyze slow degradation over time.
-
Oxidizing Impurities: Technical-grade DMSO can contain oxidizing impurities or degrade to form such species, which can react with the amino groups or promote other degradation pathways. Studies on similar quinazoline derivatives have shown that solutions in DMSO can be less stable compared to aqueous solutions.[8][9][10]
Recommendation: If DMSO is required for solubility, use only high-purity, anhydrous, or freshly opened DMSO. For stock solutions intended for long-term storage, consider alternative solvents or prepare fresh solutions for each experiment. If possible, perform a solvent stability screen to identify a more inert solvent system (see Protocol 2).
Q3: What is the expected impact of pH on the stability of this compound?
A3: The pH of the aqueous solution is one of the most critical factors governing the stability of this compound.[11][12]
-
Acidic Conditions (pH < 4): In highly acidic environments, the amino groups will be protonated. This may increase solubility but can also make the quinazoline ring more susceptible to nucleophilic attack by water (hydrolysis), leading to ring-opening.[12] However, some studies on nitroaromatic explosives have shown that acidification to pH 2 can preserve the compounds in surface water samples.[13] The net effect depends on the specific molecular structure.
-
Neutral Conditions (pH 6-8): This is often the range of optimal stability, but it is highly compound-specific. It is crucial to experimentally determine the pH of maximum stability for your specific application.
-
Alkaline Conditions (pH > 8): Basic conditions can deprotonate the amino groups and potentially catalyze hydrolysis of the quinazoline ring.[7][14] Furthermore, contaminants like caustic soda have been shown to reduce the thermal stability of nitroaromatic compounds.[15]
Key Takeaway: The stability of your compound in aqueous media must be experimentally verified across a range of pH values relevant to your assay. Using buffered solutions is essential for maintaining a constant pH and ensuring reproducible results.[12]
Troubleshooting Guide: A Systematic Approach
When you encounter a stability issue, a systematic approach is crucial for identifying the cause and finding a solution.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving stability problems with this compound.
Caption: A workflow for troubleshooting stability issues.
Potential Degradation Pathways
Understanding the potential chemical transformations is key to preventing them. The primary degradation pathways for this compound are hypothesized to be hydrolysis of the quinazoline ring, reduction of the nitro group, and photodegradation.
Caption: Potential degradation pathways for the molecule.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for Optimal Stability
This protocol describes best practices for preparing stock solutions of this compound to minimize degradation.
-
Select Solvent: Whenever possible, use a high-purity, anhydrous grade solvent in which the compound is sufficiently soluble. If using an aqueous buffer, ensure it is freshly prepared and sterile-filtered.
-
Degas Solvent: Prior to use, degas the chosen solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by using a sonication/vacuum cycle to remove dissolved oxygen.
-
Weighing: Weigh the compound accurately in a clean vial, preferably under a low-humidity environment.
-
Dissolution: Add the degassed solvent to the vial to achieve the desired concentration. Mix by vortexing or gentle sonication until fully dissolved. If heating is required, use minimal heat and for the shortest duration possible.
-
Inert Gas Blanketing: Before sealing the vial, flush the headspace with an inert gas.
-
Storage: Seal the vial tightly with a high-quality cap (e.g., PTFE-lined). Wrap the vial in aluminum foil to protect from light and store at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).
Protocol 2: HPLC-Based Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of this compound in a specific solution over time. High-Performance Liquid Chromatography (HPLC) is a standard method for such stability studies.[16]
Objective: To determine the percentage of the parent compound remaining after incubation under specific conditions (e.g., different solvents, pH, temperatures).
Materials:
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Solutions of this compound prepared as described in Protocol 1.
Methodology:
-
Initial Analysis (T=0):
-
Immediately after preparing your test solution, inject a sample onto the HPLC system.
-
Develop a gradient method (e.g., 5% to 95% B over 15 minutes) to achieve good separation of the parent peak from any impurities or degradation products.
-
Set the UV detector to the λmax of the compound.
-
Record the peak area of the parent compound. This is your 100% reference value.
-
-
Incubation:
-
Store aliquots of the test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from the incubation condition.
-
Inject the sample onto the HPLC and analyze using the same method as the T=0 sample.
-
Record the peak area of the parent compound.
-
-
Calculation:
-
Calculate the percentage of compound remaining at each time point: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
-
Data Interpretation:
-
Plot % Remaining vs. Time to visualize the degradation kinetics. A stable solution will show minimal loss (<5-10%) over the experimental duration.
-
Workflow for HPLC Stability Testing:
Caption: A workflow for HPLC-based stability testing.
Summary of Best Practices & Data Tables
Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
| Solid Compound | Store in a tightly sealed container at 2-8°C in a dry, dark place. | Prevents uptake of moisture and photodegradation. |
| Solutions | Store in amber vials, blanketed with inert gas, at -20°C or below. | Minimizes exposure to light, oxygen, and slows kinetic degradation.[17] |
| pH | Use buffered systems. Empirically determine optimal pH (start at pH 6-8). | Prevents pH drift and minimizes acid/base-catalyzed hydrolysis.[12] |
| Solvents | Use high-purity, anhydrous solvents. Degas before use. | Removes water and oxygen, which are key reactants in degradation.[17] |
Solubility Profile (Qualitative)
The solubility of this compound should be experimentally determined. The following table provides an expected qualitative solubility profile based on the structure and properties of similar molecules.
| Solvent | Polarity | Expected Solubility | Rationale |
| DMSO | Polar Aprotic | Soluble | Strong H-bond acceptor, effective for many polar compounds. |
| DMF | Polar Aprotic | Soluble | Similar to DMSO. |
| Water | Polar Protic | Sparingly Soluble | The nitro group and quinazoline core are hydrophobic, but amino groups provide some polarity. Solubility is expected to be pH-dependent.[18] |
| Methanol/Ethanol | Polar Protic | Slightly Soluble | Can engage in H-bonding but less effective than DMSO for this structure. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than DMSO/DMF, may be a less effective solvent.[19] |
| DCM / Chloroform | Nonpolar | Insoluble | The molecule is too polar to dissolve well in nonpolar solvents. |
| Hexane / Toluene | Nonpolar | Insoluble | Polarity mismatch prevents dissolution.[19] |
References
- 1. This compound | C8H7N5O2 | CID 252163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. ibisscientific.com [ibisscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. icheme.org [icheme.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
overcoming solubility problems of 2,4-Diamino-6-nitroquinazoline in biological assays
Technical Support Center: 2,4-Diamino-6-nitroquinazoline
Introduction
This compound is a heterocyclic compound of interest in various streams of biomedical research, including medicinal chemistry and pharmacology. A common and significant hurdle researchers face with this molecule is its inherently low aqueous solubility. This characteristic stems from its rigid, aromatic structure and the presence of a nitro group, which contribute to a stable crystal lattice that resists dissolution in water. This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help researchers overcome solubility challenges and ensure reliable, reproducible results in biological assays.
Troubleshooting Guide: Real-Time Assay Problems
This section addresses acute problems that can occur during an experiment.
Q1: I added my this compound working solution to my cell culture media, and it immediately turned cloudy. What happened?
A1: This phenomenon is known as "crashing out" or precipitation. It occurs when the compound, which was stable in a high-concentration organic stock solution (like 100% DMSO), is diluted into an aqueous environment (your culture media) where its solubility is much lower. The final concentration of the organic solvent in the media is too low to keep the compound dissolved.
-
Immediate Action: The well or sample is now invalid because the actual concentration of the dissolved compound is unknown and the precipitate can cause physical effects on cells. Do not proceed with this sample.
-
Causality: The issue lies in exceeding the solubility limit of the compound in the final assay buffer. The percentage of co-solvent (e.g., DMSO) in the final solution is critical.
-
Solution: You must either decrease the final concentration of your compound or increase the tolerance of your assay to the solubilizing co-solvent. Prepare a new working solution and ensure the final concentration of the organic solvent in your assay does not exceed a pre-determined, non-toxic level (typically ≤0.5% for DMSO in cell-based assays).[1]
Q2: My compound seems to dissolve in the assay buffer initially, but after a few hours in the incubator, I see crystals forming. Why?
A2: This is a case of delayed precipitation. While you may have created a supersaturated solution that was kinetically stable for a short time, it was not thermodynamically stable. Changes in temperature (e.g., moving from room temperature to 37°C), pH shifts in the medium due to cellular metabolism, or interactions with media components (like proteins in serum) can destabilize the solution and cause the compound to precipitate over time.
-
Causality: The initial concentration was at or above the limit of thermodynamic solubility. The compound was in a metastable state that reverted to a more stable, precipitated state.
-
Solution:
-
Reduce Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level that is well within its solubility limit under the specific assay conditions.
-
Use a Different Solubilization Strategy: Consider using a formulation aid like a cyclodextrin, which can form inclusion complexes with the compound and improve its long-term stability in aqueous solutions.[2][3][4] See Protocol 3 for guidance.
-
Q3: I'm seeing inconsistent results between replicate wells. Could this be a solubility issue?
A3: Yes, poor solubility is a very common cause of poor reproducibility. If the compound is not fully dissolved, you are not adding a consistent dose to each well. You are pipetting a suspension, not a solution. Micro-precipitates, invisible to the naked eye, can lead to significant variations in the amount of active compound delivered to the cells or target.
-
Causality: Inhomogeneous distribution of the compound in the working solution.
-
Solution:
-
Verify Stock Solution Clarity: Before making dilutions, always hold your stock solution up to a light source to ensure it is completely clear, with no visible particulates. If necessary, gently warm (to 37°C) and vortex the stock solution before use.
-
Serial Dilution Technique: When preparing working solutions, perform serial dilutions carefully. Ensure thorough mixing after each dilution step. Avoid preparing a large volume of a low-concentration working solution from a highly concentrated stock in a single step, as this increases the risk of precipitation.
-
Solubility Testing: Perform a preliminary kinetic solubility assay to determine the maximum soluble concentration in your exact assay buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds.[1] Its strong polarity allows it to disrupt the crystal lattice of the compound effectively. A stock concentration of 10-20 mM in 100% DMSO should be achievable. Always use anhydrous, high-purity DMSO to avoid introducing water, which will lower the maximum achievable concentration.
Q2: What are the risks of using DMSO in my cell-based assays?
A2: While an excellent solvent, DMSO is not inert and can have direct effects on cells.[5][6]
-
Toxicity: At concentrations above 1%, DMSO can cause cell stress, damage membranes, and induce cell death.[1][6]
-
Differentiation/Biological Effects: Even at lower concentrations (0.1-1%), DMSO can influence cell permeability, affect protein stability, and in some cell types, induce differentiation or other unintended biological responses.[5][6][7]
-
Best Practice: It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally below 0.1%.[1] Always include a "vehicle control" in your experiments—this is a set of wells treated with the same final concentration of DMSO as your compound-treated wells, but without the compound. This allows you to subtract any effects of the solvent itself.
Q3: Are there alternatives to DMSO?
A3: Yes. If your cells are particularly sensitive to DMSO or if it interferes with your assay readout, you can consider other co-solvents or formulation strategies.[8]
-
Other Organic Solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are sometimes used.[8][9] However, they are generally less potent solubilizers than DMSO, and you must validate their compatibility with your specific assay.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[3] They can encapsulate the poorly soluble compound, forming an "inclusion complex" that is water-soluble.[2][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and biocompatible choice.[11]
-
pH Modification: The solubility of compounds with ionizable groups can be altered by adjusting the pH. This compound has basic amino groups. Lowering the pH (e.g., preparing a stock in 0.1 N HCl) will protonate these groups, forming a more soluble salt. However, you must ensure the final pH of your assay buffer is not significantly altered when you add the compound.
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 2.05 mg of this compound (Molecular Weight: 205.17 g/mol ).
-
Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Dissolution: Vortex vigorously for 1-2 minutes. If particulates remain, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Inspection: Visually inspect the solution against a light source to confirm it is completely clear.
-
Storage: Aliquot into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions Using a Co-solvent Strategy
This protocol aims to prepare a 10 µM final concentration in a cell-based assay with a final DMSO concentration of 0.1%.
-
Intermediate Dilution: Thaw a 10 mM stock vial. Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of 100% DMSO. Mix thoroughly.
-
Final Working Solution: Prepare a 100 µM final working solution by diluting 10 µL of the 1 mM intermediate into 990 µL of your final assay buffer (e.g., cell culture media). Vortex immediately and vigorously. This solution now contains 1% DMSO.
-
Dosing: Add 10 µL of this 100 µM working solution to 90 µL of media in your assay well. The final volume is 100 µL, the final compound concentration is 10 µM, and the final DMSO concentration is 0.1%.
Protocol 3: Preparation of Working Solutions Using Cyclodextrins
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your assay buffer. This will serve as the vehicle.
-
Complexation: Create a 1 mM "superstock" of the compound in 100% DMSO. In a separate tube, add a small volume of this superstock (e.g., 2 µL) to a larger volume of the 10% HP-β-CD solution (e.g., 998 µL). This creates a 2 µM solution where the compound can form a complex with the cyclodextrin.
-
Incubation: Vortex the solution and let it incubate at room temperature for at least 1 hour to allow for complex formation.
-
Dosing: Use this solution directly in your assay. Remember to include a vehicle control containing the same final concentration of HP-β-CD and a trace amount of DMSO.
Data Presentation: Solubility Strategy Comparison
| Strategy | Max Achievable Conc. (Aqueous Buffer) | Final Solvent Conc. | Pros | Cons |
| DMSO Co-solvent | Low µM range | < 0.5% | Simple, well-established | Potential for cytotoxicity, assay interference[7][12] |
| pH Modification (Acidic) | Mid-High µM range | None | High solubility | Requires careful pH control in final assay |
| Cyclodextrin (HP-β-CD) | Mid µM range | None (trace DMSO) | Biocompatible, stable | More complex preparation, potential for CD to interact with cells/targets[13] |
Visualization & Workflows
Diagram 1: Solubility Troubleshooting Workflow
This diagram outlines a decision-making process for addressing solubility issues.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of quinazoline compounds under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based compounds. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of this critical class of molecules, which form the backbone of numerous targeted therapies.[1][2] This resource moves beyond simple protocols to explain the underlying chemistry, helping you anticipate challenges, troubleshoot unexpected results, and design robust stability studies in line with regulatory expectations.[3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of quinazoline compounds.
Q1: What are the primary environmental factors that induce the degradation of quinazoline derivatives?
A1: The stability of the quinazoline scaffold is influenced by several key factors. The most common degradation pathways are initiated by:
-
Hydrolysis: The quinazoline ring system can be susceptible to cleavage under both acidic and basic conditions, particularly when heated.[4][5] Boiling in strong acidic or alkaline solutions can lead to the destruction of the core structure.[4][6]
-
Oxidation: The nitrogen atoms in the quinazoline ring can be oxidized. For instance, treatment with hydrogen peroxide can yield N-oxides, a common degradation product for compounds like gefitinib.[7][8] Oxidation with agents like KMnO4 can also lead to the formation of 3,4-dihydro-4-oxoquinazoline.[4]
-
Photolysis: Exposure to light, particularly UV light, can induce photodegradation.[9] This is why many pharmaceutical products are stored in amber or opaque containers to minimize light exposure.[9] The extent of degradation depends on whether the compound is in a solid or liquid state.[10]
Q2: Are all quinazoline compounds expected to degrade in the same way?
A2: Not necessarily. While the core quinazoline structure has inherent susceptibilities, the nature, and position of substituents play a crucial role in determining the specific degradation pathways and the compound's overall stability.[4][6] For example, the side chains of kinase inhibitors like gefitinib and afatinib are often the primary sites of initial degradation under stress conditions.[7][10][11]
Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary?
A3: A forced degradation study is an experiment where a drug substance is intentionally exposed to harsh conditions—such as high heat, humidity, strong acids/bases, oxidizing agents, and intense light—to accelerate its decomposition.[3][9][12] These studies are critical for several reasons:
-
Pathway Elucidation: They help identify the likely degradation products and establish the degradation pathways of the molecule.[3][9]
-
Method Development: The data is essential for developing and validating "stability-indicating" analytical methods, which are capable of separating the intact drug from its degradation products.[3][13]
-
Formulation & Packaging: Understanding how a molecule degrades informs decisions on formulation, selection of appropriate excipients, and packaging requirements to ensure shelf-life stability.[3][9]
-
Regulatory Compliance: Regulatory bodies like the ICH (International Council for Harmonisation) require forced degradation data as part of the registration package for new drugs.[3][14]
Q4: What is a typical level of degradation to aim for in a forced degradation study?
A4: The goal is not to completely destroy the drug but to induce sufficient degradation to detect and characterize the resulting products. A target degradation of 5-20% is generally considered appropriate.[12][13] Degradation below 5% may not be sufficient to identify minor degradants, while degradation above 20% can lead to complex secondary degradation pathways that are not representative of real-world stability.[12][13]
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides a question-and-answer guide to troubleshoot specific issues encountered during degradation studies.
Q5: My quinazoline compound shows significant degradation under acidic conditions but seems stable in base. Why the difference?
A5: This is a common observation. The stability of the quinazoline ring and its substituents is highly pH-dependent. Under acidic conditions (e.g., 0.1 M HCl), the nitrogen atoms in the quinazoline ring become protonated. This can make adjacent bonds more susceptible to nucleophilic attack by water, leading to hydrolysis and ring cleavage.[15] For example, prazosin, terazosin, and doxazosin all show significant decomposition in 0.1 M HCl at 80°C.[5] Conversely, some quinazolines may be more stable in base if the key labile groups are not susceptible to base-catalyzed hydrolysis. However, many, including the aforementioned adrenergic blockers, degrade completely in strong alkali (0.1 M NaOH).[5]
Q6: I performed an oxidative stress test with H₂O₂ and now see a new, more polar peak in my HPLC chromatogram. What could it be?
A6: This new, more polar peak is very likely the N-oxide of your parent compound. The nitrogen atoms on the quinazoline ring are susceptible to oxidation. In the case of gefitinib, a well-studied quinazoline kinase inhibitor, the major degradation product under oxidative stress is the N-oxide.[7][8] This can be confirmed using mass spectrometry (MS), where you would look for a mass increase of 16 amu (the mass of one oxygen atom) compared to the parent drug.
Q7: I'm seeing almost no degradation in my thermal and photolytic stress tests. Am I doing something wrong?
A7: Not necessarily. Many quinazoline compounds are quite stable under thermal and solid-state photolytic stress.[10] For example, afatinib is reported to be stable under thermal and solid-state photolytic conditions.[10] However, several factors could be at play:
-
Insufficient Stress: The conditions may not be harsh enough. For thermal stress, ensure temperatures are sufficiently elevated (e.g., 80°C). For photostability, ensure you are complying with ICH Q1B guidelines, which specify the required intensity and duration of light exposure.[16]
-
Physical State: Photodegradation is often more pronounced in solution than in the solid state.[10] If your solid-state test shows no degradation, a separate test in a relevant solvent is required.
-
High Intrinsic Stability: Your molecule may genuinely be very stable under these conditions, which is valuable information for its stability profile.
Q8: My mass balance in a hydrolytic study is below 95%. Where could the missing mass have gone?
A8: Achieving a good mass balance (typically 98-102%) is crucial for a valid stability study.[13] A low mass balance suggests that not all degradation products are being accounted for. Common reasons include:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore, rendering them invisible to UV detectors. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify these.
-
Volatile Degradants: Small, volatile fragments may have formed and evaporated.
-
Precipitation: Degradants may have precipitated out of the sample solution. Ensure your sample is fully dissolved before injection.
-
Strong Retention: Some degradants may be highly non-polar and irreversibly bind to the HPLC column, failing to elute. A thorough column wash after each run is essential.
Part 3: Diagrams & Visual Workflows
Visual aids are essential for understanding complex chemical and procedural pathways.
This diagram illustrates the primary points of attack on a generic quinazoline structure under different stress conditions.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. scispace.com [scispace.com]
- 5. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. sgs.com [sgs.com]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Troubleshooting Poor Results in 2,4-Diamino-6-nitroquinazoline Cytotoxicity Assays
Welcome to the technical support center for researchers utilizing 2,4-Diamino-6-nitroquinazoline in cytotoxicity assays. This guide is designed to provide in-depth troubleshooting advice and address common questions encountered during the experimental workflow. As scientists and drug development professionals, we understand that obtaining reliable and reproducible data is paramount. This resource synthesizes field-proven insights and established scientific principles to help you navigate the unique challenges presented by this class of compounds.
Introduction: Understanding the Compound
This compound is a heterocyclic organic compound belonging to the quinazoline family. Quinazoline derivatives are of significant interest in medicinal chemistry and are investigated for a wide range of pharmacological activities, including their potential as anticancer agents.[1][2] The cytotoxic properties of these compounds are therefore a primary focus of investigation. However, the physicochemical characteristics inherent to the 2,4-diaminoquinazoline scaffold, combined with the presence of a nitro group, can present specific challenges in standard in vitro cytotoxicity assays. This guide will walk you through these potential issues, from compound handling to data interpretation, ensuring the integrity of your results.
Part 1: Troubleshooting Guide - A Deeper Dive
This section is structured in a question-and-answer format to directly address the most common and critical issues you may face.
Section A: Compound-Specific Issues
Question 1: I dissolved my this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
Answer: This is the most frequently encountered issue with quinazoline-based compounds and is due to their generally low aqueous solubility. While this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when diluted into the aqueous environment of cell culture media.[3] This "crashing out" of the compound leads to an unknown and inconsistent final concentration in your assay, rendering the results unreliable.
Causality: The rapid change in solvent polarity from a high-concentration DMSO stock to the predominantly aqueous culture medium causes the compound to precipitate.
Solutions:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% anhydrous DMSO. A common starting point is 10-20 mM. This allows for a smaller volume of DMSO to be added to the culture medium, keeping the final DMSO concentration low.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of medium. Instead, perform a serial dilution. For example, add the DMSO stock to a small volume of pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the rest of your medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is consistent across all treatments and remains below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Solubility Testing: Before beginning your cytotoxicity assay, perform a simple solubility test. Prepare your highest desired concentration of the compound in the complete cell culture medium you will use for your experiment. Incubate for a few hours at 37°C and visually inspect for any precipitate under a microscope.
Question 2: My cytotoxicity results are inconsistent between experiments, with IC50 values varying significantly. Could the compound's stability be an issue?
Answer: Yes, the stability of the compound in the culture medium over the course of the experiment (typically 24-72 hours) is a critical factor. Nitroaromatic compounds can be susceptible to degradation under certain conditions.[4] The complex environment of cell culture medium, which contains various reactive components, can potentially lead to the degradation of the test compound over time.
Causality: The chemical environment of the cell culture medium, including its pH and the presence of various components, may lead to the degradation of this compound.
Solutions:
-
Minimize Light Exposure: Protect your compound stock solutions and assay plates from light, as nitroaromatic compounds can be light-sensitive.
-
Fresh Preparations: Prepare fresh dilutions of the compound from your DMSO stock for each experiment. Avoid using old dilutions.
-
Consider a Stability Study: If reproducibility issues persist, you may need to perform a simple stability study. Prepare the compound in your culture medium, incubate it under the same conditions as your assay (37°C, 5% CO2) but without cells, and measure its concentration at different time points (e.g., 0, 24, 48, 72 hours) using an appropriate analytical method like HPLC.
Section B: Assay-Specific Troubleshooting (Focus on MTT Assay)
Question 3: I am using an MTT assay and I'm seeing an unexpectedly high cell viability, even at high concentrations of the compound. Could the compound be interfering with the assay?
Answer: This is a significant and often overlooked issue. The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial reductases in living cells. However, compounds with inherent reducing or oxidizing properties can interfere with this process. Nitroaromatic compounds are known to be redox-active.[5] It is plausible that this compound or its metabolites could directly reduce the MTT reagent, leading to a false-positive signal that suggests higher cell viability than is actually present.
Causality: The electron-withdrawing nitro group on the quinazoline scaffold can undergo reduction. This redox activity can lead to the non-enzymatic reduction of the MTT reagent, creating a formazan signal that is independent of cell viability.
Diagram 1: Potential Mechanism of MTT Assay Interference
Caption: Potential mechanism of MTT assay interference by a redox-active compound.
Solutions:
-
Run a Cell-Free Control: This is the most critical control to run. Prepare wells with your highest concentration of this compound in the culture medium but without any cells. Add the MTT reagent and incubate as you would for your experimental samples. If you observe a color change to purple, this confirms that your compound is directly reducing the MTT and interfering with the assay.
-
Use an Alternative Cytotoxicity Assay: If interference is confirmed, you must switch to an assay with a different detection principle. Good alternatives include:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cell membranes.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of ATP in viable cells, which is a marker of metabolic activity.
-
Real-time Impedance-based Assays: Monitor cell proliferation and death in real-time without the need for endpoint reagents.
-
-
Data Correction (Use with Caution): If the cell-free interference is minimal and consistent, you could subtract the absorbance value of the cell-free control from your experimental wells. However, this is not ideal as the rate of chemical reduction may differ in the presence of cells and cellular metabolites.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting cell density for a 96-well plate cytotoxicity assay?
A1: The optimal cell density is cell-line dependent. You should perform a cell titration experiment to determine the ideal number of cells that are in the logarithmic growth phase at the end of the assay period. A common starting range is 5,000 to 20,000 cells per well. Too few cells will result in a low signal, while too many can lead to over-confluency and nutrient depletion, which can cause cell death independent of your compound.[6]
Q2: I'm observing an "edge effect" in my 96-well plates, where the outer wells give different readings. How can I prevent this?
A2: The "edge effect" is typically caused by increased evaporation from the perimeter wells of the plate, which concentrates the media components and your test compound. To mitigate this, avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to act as a humidity barrier.[7]
Q3: How should I set up my controls for a cytotoxicity assay with this compound?
A3: Proper controls are essential for valid data. You should include:
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in your experiment. This is crucial to ensure that the solvent itself is not causing cytotoxicity.
-
Positive Control: A known cytotoxic agent to ensure your assay system and cells are responding correctly.
-
Cell-Free Compound Control (as discussed in Q3): Compound in medium without cells to check for assay interference.
-
Media Blank: Medium only (no cells or compound) to determine the background absorbance.
| Control Type | Purpose |
| Untreated Cells | Baseline for 100% cell viability. |
| Vehicle (DMSO) Control | To measure the cytotoxic effect of the solvent. |
| Positive Control | To validate the assay's ability to detect cytotoxicity. |
| Cell-Free Compound | To test for direct interference of the compound with assay reagents. |
| Media Blank | To measure the background signal of the medium and assay reagents. |
Q4: My results show high variability between replicate wells. What are the common causes?
A4: High variability often points to procedural inconsistencies. Key areas to check are:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous. Mix the cell suspension gently but thoroughly before and during plating.[7]
-
Pipetting Errors: Use calibrated pipettes and proper technique. For serial dilutions, ensure complete mixing at each step.
-
Compound Precipitation: As discussed earlier, ensure your compound is fully dissolved at all concentrations.
-
Bubbles in Wells: Bubbles can interfere with optical readings. Ensure there are no bubbles before reading the plate.[6]
Part 3: Experimental Protocols and Workflows
Protocol 1: Recommended Workflow for Preparing this compound for Cell-Based Assays
-
Stock Solution Preparation:
-
Weigh out the required amount of this compound powder.
-
Dissolve in 100% anhydrous DMSO to a final concentration of 20 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (on the day of the experiment):
-
Thaw a single aliquot of the 20 mM stock solution.
-
Pre-warm your complete cell culture medium (with serum and supplements) to 37°C.
-
Perform a serial dilution of the DMSO stock to create your working concentrations. It is recommended to first create an intermediate dilution in culture medium before preparing the final concentrations.
-
Visually inspect the final dilutions for any signs of precipitation before adding them to the cells.
-
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity Results
Caption: A decision tree for troubleshooting unexpected results in cytotoxicity assays.
References
- 1. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5534518A - Insecticidal substituted-2,4-diaminoquinazolines - Google Patents [patents.google.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
optimizing reaction conditions for copper-catalyzed quinazoline synthesis
Welcome to the technical support center for copper-catalyzed quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic methodology. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the copper-catalyzed synthesis of quinazolines, providing quick and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in copper-catalyzed quinazoline synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: Ensure your copper catalyst is active. Copper(I) salts are often sensitive to air and can oxidize to the less active copper(II) state.[1] It is recommended to use freshly opened reagents or store them under an inert atmosphere. Consider using a more robust catalyst precursor or a ligand that stabilizes the active copper species.
-
Purity of Starting Materials: Impurities in your starting materials, such as the 2-halo benzamide or the amine, can poison the catalyst or lead to side reactions.[2] Purification of starting materials by recrystallization or distillation is highly recommended.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO or DMF are commonly used as they can dissolve the reagents and stabilize charged intermediates in the catalytic cycle.[3] However, screening other solvents like dioxane or toluene might be beneficial for your specific substrate combination.[4]
-
Base Strength and Solubility: The base plays a crucial role in the reaction, often in the deprotonation of the amine or amide. The solubility and particle size of inorganic bases like K₂CO₃ or Cs₂CO₃ can dramatically affect reaction rates.[5][6] Using a stronger, more soluble base or ensuring the base is finely powdered can improve yields.
-
Reaction Temperature: While higher temperatures generally increase reaction rates, they can also lead to thermal decomposition of starting materials or products. An optimal temperature must be determined empirically. Running the reaction at a slightly lower temperature for a longer duration might improve the yield by minimizing side reactions.[7]
Q2: I am observing significant amounts of side products. What are the common side reactions and how can I suppress them?
A2: The formation of side products is a common challenge. Key side reactions to consider include:
-
Homocoupling of Starting Materials: Aryl halides can undergo homocoupling to form biaryl species, especially at high temperatures or with highly active catalysts. Using a ligand that promotes the desired cross-coupling over homocoupling can be effective.
-
Hydrolysis of Starting Materials or Intermediates: If water is present in the reaction mixture, hydrolysis of the benzamide or nitrile starting materials can occur. Ensuring anhydrous reaction conditions by using dry solvents and reagents is critical.
-
Formation of Diarylamines: In reactions involving an amine, over-arylation can lead to the formation of diarylamines. This can sometimes be suppressed by adjusting the stoichiometry of the reactants or by using a bulkier ligand on the copper catalyst.
Q3: How do I choose the right copper catalyst and ligand for my specific reaction?
A3: The selection of the catalyst and ligand is critical for success.
-
Copper Source: Common copper sources include CuI, CuBr, Cu(OAc)₂, and Cu(OTf)₂.[3][4][8] The choice often depends on the specific reaction being performed. For instance, Cu(I) salts are frequently used in Ullmann-type couplings.[8][9]
-
Ligands: While some copper-catalyzed quinazoline syntheses can proceed without a ligand, particularly when an ortho-substituent effect is present, the addition of a ligand can often improve catalyst stability, solubility, and selectivity.[3][9] Common ligands include N,N'-donors like 1,10-phenanthroline and its derivatives, or phosphine ligands. The optimal ligand is highly substrate-dependent and often requires screening.
Q4: My starting materials seem to be decomposing under the reaction conditions. What can I do to mitigate this?
A4: Starting material decomposition is often related to temperature and the presence of reactive species.
-
Temperature Optimization: As mentioned earlier, excessively high temperatures can lead to degradation. A systematic study of the reaction temperature is recommended to find a balance between a reasonable reaction rate and minimal decomposition.[7][10]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of sensitive starting materials or intermediates.[11]
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can contribute to decomposition. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time to maximize product formation and minimize degradation.
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex experimental issues.
Guide 1: Optimizing Reaction Conditions for a New Substrate
When working with a new set of substrates, a systematic optimization of reaction conditions is crucial.
Experimental Workflow for Optimization
Caption: Workflow for optimizing reaction conditions.
Step-by-Step Protocol:
-
Initial Screening:
-
Start with a set of standard conditions reported in the literature for a similar transformation. A common starting point is CuI (10 mol%), K₂CO₃ (2 equivalents), in DMSO at 110 °C.[3]
-
Run the reaction on a small scale (e.g., 0.2 mmol of the limiting reagent).
-
Monitor the reaction progress by TLC or LC-MS to get a preliminary idea of the conversion and the formation of side products.
-
-
Parameter Optimization:
-
Catalyst and Ligand: Screen different copper sources (e.g., CuBr, Cu(OAc)₂) and consider adding a ligand if the initial yield is low. 1,10-phenanthroline is a good initial choice for a ligand.
-
Solvent: Test a range of solvents with varying polarities, such as DMF, dioxane, toluene, and NMP.
-
Base: Evaluate different bases, including inorganic bases like Cs₂CO₃ and K₃PO₄, and organic bases like DBU.
-
Temperature: Investigate a temperature range, for example, from 80 °C to 140 °C, in 10-20 °C increments.
-
-
Data Analysis and Scale-Up:
-
Carefully analyze the results from your optimization screen to identify the conditions that provide the highest yield and purity.
-
Once optimal conditions are identified, you can proceed to a larger scale reaction.
-
Data Presentation: Example of a Solvent Screen
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | DMSO | 110 | 65 |
| 2 | DMF | 110 | 58 |
| 3 | Dioxane | 110 | 45 |
| 4 | Toluene | 110 | 30 |
Guide 2: Troubleshooting Catalyst Deactivation
Catalyst deactivation can be a significant issue, leading to stalled reactions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting catalyst deactivation.
Potential Causes and Solutions:
-
Air Sensitivity: The active Cu(I) species can be oxidized to Cu(II) by atmospheric oxygen. Running the reaction under a rigorously inert atmosphere can prevent this.
-
Ligand Dissociation: If a ligand is used, its dissociation from the copper center can lead to catalyst aggregation and deactivation. Using a more strongly coordinating ligand or a higher ligand-to-metal ratio might help.
-
Product Inhibition: In some cases, the product itself can coordinate to the copper catalyst and inhibit its activity. If this is suspected, it might be necessary to run the reaction at a lower concentration.
-
Insoluble Species Formation: The formation of insoluble copper species can remove the catalyst from the reaction medium. The choice of solvent and ligand can influence the solubility of the catalytic species.[6]
III. Mechanistic Insights
A basic understanding of the reaction mechanism is invaluable for effective troubleshooting. The generally accepted mechanism for many copper-catalyzed quinazoline syntheses involves a catalytic cycle with Cu(I)/Cu(III) or a Cu(I)/Cu(II) single electron transfer (SET) process.[12]
Generalized Catalytic Cycle
Caption: Simplified catalytic cycle for copper-catalyzed C-N bond formation.
The cycle typically begins with the coordination of the amine or amide to the Cu(I) catalyst. This is followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Subsequent reductive elimination forms the C-N bond and regenerates the active Cu(I) catalyst. Variations of this mechanism exist, including pathways involving single electron transfer.[12] Understanding which step might be problematic in your specific case can guide your optimization efforts. For example, if oxidative addition is slow, a more electron-rich ligand might be beneficial. If reductive elimination is the rate-limiting step, adjusting the electronic properties of the substrates could be effective.
IV. References
-
Recent advances in copper-catalyzed synthesis of quinazolinones. (n.d.). [Source not available]. 12
-
Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. (2014). Organic Letters. --INVALID-LINK--
-
Plausible mechanism for quinazoline and quinoline synthesis. (n.d.). ResearchGate. --INVALID-LINK--
-
Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. (2021). New Journal of Chemistry. --INVALID-LINK--
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. --INVALID-LINK--
-
Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2020). The Journal of Organic Chemistry. --INVALID-LINK--
-
Enantioselective Copper‐Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones. (2021). Angewandte Chemie International Edition. --INVALID-LINK--
-
Optimization of temperature on the synthesis of quinazolinones. (n.d.). ResearchGate. --INVALID-LINK--
-
Optimization of reaction conditions using commercially available Cu‐catalysts. (n.d.). ResearchGate. --INVALID-LINK--
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. --INVALID-LINK--
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). Molecules. --INVALID-LINK--
-
Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (2023). RSC Advances. --INVALID-LINK--
-
Copper-Catalyzed Oxidative Coupling of Quinazoline-3-Oxides: Synthesis of O-Quinazolinic Carbamates. (2022). The Journal of Organic Chemistry. --INVALID-LINK--
-
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives. (2025). ResearchGate. --INVALID-LINK--
-
Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. (2017). Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. --INVALID-LINK--
-
Effect of Copper Catalyst Content and Zinc Promoter on Carbon Formation in the Direct Synthesis of Methylchlorosilanes. (2023). Industrial & Engineering Chemistry Research. --INVALID-LINK--
-
Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. (2022). Molecules. --INVALID-LINK--
-
N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature. (2016). RSC Advances. --INVALID-LINK--
-
Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials. (2017). Journal of the American Chemical Society. --INVALID-LINK--
-
Progress and prospects in copper-catalyzed C–H functionalization. (2020). RSC Advances. --INVALID-LINK--
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. --INVALID-LINK--
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2021). Chemical Reviews. --INVALID-LINK--
-
KitAlysis™ High-Throughput Copper C-N Cross-Coupling Reaction Screening Kit. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2010). Chemical Reviews. --INVALID-LINK--
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. --INVALID-LINK--
-
C–C and C–X coupling reactions of unactivated alkyl electrophiles using copper catalysis. (2020). Chemical Society Reviews. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 9. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Copper‐Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
Quinazoline Synthesis Technical Support Center: A Guide to Navigating Side Reactions
Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of quinazoline derivatives. Quinazolines are a vital class of N-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] However, their synthesis is often accompanied by challenges, primarily the formation of undesired side products that can complicate purification and reduce yields.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions in Quinazoline Synthesis
This section is dedicated to addressing specific problems you may encounter during the synthesis of substituted quinazolines. Each issue is broken down into its probable causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Yield of the Desired Quinazoline Product
A low yield is one of the most common frustrations in organic synthesis. In the context of quinazoline synthesis, several factors can be at play.
Probable Causes & Solutions
| Probable Cause | Detailed Explanation & Solution |
| Inappropriate Reaction Temperature | Explanation: Many classical quinazoline syntheses, such as the Niementowski reaction, require elevated temperatures (often 130-150°C) to drive the condensation and cyclization steps.[1][5] However, excessively high temperatures can lead to the decomposition of starting materials or the desired product. Conversely, a temperature that is too low will result in an incomplete reaction. Solution: The optimal temperature is a delicate balance between reaction rate and stability. It is crucial to perform temperature optimization studies. |
| Poor Substrate Reactivity | Explanation: The electronic and steric properties of the substituents on your starting materials can significantly impact reactivity. For instance, sterically hindered substrates may require more forcing conditions to react.[6] Solution: For sterically hindered substrates, consider increasing the reaction temperature or employing a more potent catalyst. Alternatively, a different synthetic route that is less sensitive to steric effects might be necessary. |
| Presence of Water | Explanation: Water can interfere with several quinazoline synthesis pathways. For instance, it can lead to the hydrolysis of intermediates or the final quinazoline ring, especially under acidic or basic conditions.[6] Solution: Employ anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[6] |
| Catalyst Inactivity | Explanation: In metal-catalyzed syntheses, the catalyst's activity is paramount. Catalysts can be deactivated by exposure to air, moisture, or impurities in the reaction mixture.[6] For acid or base-catalyzed reactions, the concentration and purity of the catalyst are critical. Solution: Use freshly prepared or activated catalysts. For air- and moisture-sensitive catalysts, employ proper handling techniques such as using a glovebox or Schlenk line. Verify the purity and concentration of acid or base catalysts. |
| Poor Solubility of Reactants | Explanation: If the reactants are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete due to poor mixing and interaction. Solution: Select a solvent in which all reactants are soluble at the reaction temperature. For polar starting materials, solvents like DMF or DMSO are often good choices, while less polar substrates may dissolve better in toluene or dioxane.[6] |
Experimental Protocol: Optimizing Reaction Temperature
To systematically determine the optimal reaction temperature, a parallel synthesis approach is recommended.
-
Setup: Arrange a series of small-scale reactions in parallel.
-
Consistency: Ensure that the concentration of all reactants and the choice of solvent are identical across all reactions.
-
Temperature Gradient: Set each reaction to a different temperature (e.g., in 10°C increments, such as 80°C, 90°C, 100°C, 110°C, and 120°C).[6]
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: After a predetermined time, quench the reactions and analyze the crude product mixture to determine the yield of the desired quinazoline and the presence of any byproducts. Quantitative techniques such as NMR with an internal standard or HPLC are recommended for accurate assessment.[6]
Issue 2: Formation of an Unexpected Byproduct in Friedländer Synthesis
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a powerful tool for quinazoline synthesis. However, it is not without its potential for side reactions.
Probable Causes & Solutions
-
Formation of Quinoline Derivatives: A common side reaction in the Friedländer synthesis is the formation of quinoline derivatives.[6] This occurs because the starting materials are similar to those used in quinoline synthesis. The reaction mechanism involves an aldol condensation followed by cyclization and dehydration.[7]
-
Solution: Careful control of reaction conditions is key. This includes optimizing the catalyst (acid or base), temperature, and reaction time. The choice of catalyst is often substrate-dependent.[8] For instance, to avoid side reactions like aldol condensation of ketones under basic conditions, using an imine analog of the o-aniline can be an effective strategy.[7]
-
-
Self-Condensation of the Methylene Compound: The active methylene compound can undergo self-condensation (an aldol condensation), particularly under basic conditions, leading to dimeric or polymeric byproducts.[8]
-
Solution: A slow addition of the base or the methylene compound to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring self-condensation. Running the reaction at a lower temperature can also help, although this may require longer reaction times.
-
Issue 3: Challenges in Metal-Catalyzed Quinazoline Synthesis
Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency and milder reaction conditions. However, these reactions can also have their own set of challenges.
Probable Causes & Solutions
-
Oxidation of the Quinazoline Nitrogen: The nitrogen atoms in the quinazoline ring can be susceptible to oxidation, leading to the formation of N-oxides.[9]
-
Solution: Conducting the reaction under an inert atmosphere (nitrogen or argon) can help to exclude atmospheric oxygen and minimize this side reaction.[6]
-
-
Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction, reducing the yield of the desired cross-coupled product.
-
Solution: This can often be addressed by carefully controlling the stoichiometry of the reactants, the choice of ligand for the metal catalyst, and the reaction temperature.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of substituted quinazolines.
Q1: What are the most common classical methods for quinazoline synthesis?
A1: The most common classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[6] The Niementowski reaction involves the condensation of anthranilic acids with amides.[5][6][10][11] The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[6] The Bischler synthesis is another traditional method, though it often requires harsh conditions.[6]
Q2: My Niementowski reaction is giving a low yield. What are the potential causes?
A2: Low yields in the Niementowski synthesis can stem from several factors. High reaction temperatures, often exceeding 130°C, can lead to the decomposition of starting materials or the formation of undesired byproducts.[6] The reaction is also sensitive to the nature of the substituents on the anthranilic acid and the amide. In some cases, the cyclization of the intermediate o-amidobenzamide may be inefficient.[6]
Q3: Are there modern synthesis methods that can help avoid common side reactions?
A3: Yes, numerous modern synthetic methods have been developed to overcome the limitations of classical approaches. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reactions by minimizing thermal decomposition.[12]
-
Metal-Catalyzed Reactions: A wide range of transition-metal-catalyzed reactions, using metals like palladium, copper, iron, and ruthenium, have been developed for quinazoline synthesis.[13][14][15][16] These methods often proceed under milder conditions and with greater functional group tolerance.
-
Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex quinazoline derivatives in a single step from three or more starting materials, often with high atom economy and efficiency.[17]
Q4: I am observing an unexpected byproduct in my reaction. How can I identify it?
A4: The first step is to isolate the byproduct using a suitable purification technique such as column chromatography or preparative HPLC. Once isolated, a combination of spectroscopic techniques is used for structure elucidation:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can give the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): Provides detailed information about the structure, connectivity, and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.[18]
Visualizing Reaction Pathways
To better understand the processes involved in quinazoline synthesis and the potential for side reactions, here are some workflow diagrams.
Caption: A generalized workflow for quinazoline synthesis and troubleshooting.
Caption: Competing pathways in the Friedländer synthesis.
References
- 1. actascientific.com [actascientific.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niementowski_quinazoline_synthesis [chemeurope.com]
- 11. Niementowski Quinazoline Synthesis [drugfuture.com]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quinazoline synthesis [organic-chemistry.org]
- 17. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Dihydrofolate Reductase Inhibition: Methotrexate vs. 2,4-Diamino-6-nitroquinazoline
A Technical Guide for Researchers in Drug Development
In the landscape of therapeutic drug design, Dihydrofolate Reductase (DHFR) remains a pivotal target for the development of antimicrobial and anticancer agents. This enzyme's central role in the folate metabolic pathway, essential for the synthesis of nucleic acid precursors, makes its inhibition a critical strategy for arresting cell proliferation. This guide provides an in-depth comparison of two key inhibitors: the classical antifolate, Methotrexate, and a representative of the non-classical antifolates, 2,4-Diamino-6-nitroquinazoline.
The Central Role of Dihydrofolate Reductase (DHFR)
DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a vital one-carbon carrier in the synthesis of purines and thymidylate. By inhibiting DHFR, the cellular supply of THF is depleted, leading to a halt in DNA synthesis and repair, ultimately resulting in cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cells, such as those found in cancerous tumors.
Caption: The Dihydrofolate Reductase (DHFR) pathway and points of inhibition.
Methotrexate: The Archetypal DHFR Inhibitor
Methotrexate (MTX) is a folic acid analog that has been a cornerstone of chemotherapy and immunosuppressive therapy for decades.[1] It is classified as a "classical" antifolate due to its structural similarity to folic acid, which includes a pteridine ring, a p-aminobenzoyl group, and a glutamate moiety.
Mechanism of Action and Binding Affinity:
Methotrexate is a potent, competitive inhibitor of DHFR.[2] Its high affinity for the enzyme, approximately 1000 times greater than that of the natural substrate DHF, results in a slow, tight-binding inhibition that is effectively irreversible under physiological conditions.[3][4] The binding of methotrexate to DHFR is a multi-step process involving conformational changes in the enzyme.[1] The initial interaction is followed by an isomerization of the enzyme-inhibitor complex, leading to an even more tightly bound state.[3] The dissociation constant (Kd) for methotrexate with human DHFR is in the picomolar range, highlighting its exceptional potency.[3]
2,4-Diaminoquinazolines: A Promising Class of Non-Classical Antifolates
The 2,4-diaminoquinazoline scaffold is the basis for a class of "non-classical" antifolates. Unlike methotrexate, these compounds lack the glutamate tail and are generally more lipophilic, allowing them to enter cells via passive diffusion rather than relying on the reduced folate carrier.[5] This can be advantageous in overcoming certain mechanisms of methotrexate resistance.
This compound:
While extensive data on a wide range of substituted 2,4-diaminoquinazolines as DHFR inhibitors is available, specific inhibitory data for this compound is not prominently featured in the current body of literature. However, based on the well-established structure-activity relationships (SAR) of this class, its potential as a DHFR inhibitor can be inferred. The 2,4-diamino moiety is a critical pharmacophore for binding to the active site of DHFR. The nature and position of substituents on the quinazoline ring significantly influence the inhibitory potency.
Head-to-Head Comparison: Methotrexate vs. 2,4-Diaminoquinazoline Derivatives
| Feature | Methotrexate | 2,4-Diaminoquinazoline Derivatives |
| Classification | Classical Antifolate | Non-Classical Antifolates |
| Cellular Uptake | Reduced Folate Carrier | Primarily Passive Diffusion |
| DHFR Binding | Slow, tight-binding, competitive | Competitive |
| Potency (IC50) | Picomolar to low nanomolar range | Varies with substitution, can be in the low nanomolar range |
| Resistance | Susceptible to resistance via impaired transport | Can overcome transport-based resistance |
Experimental Protocol: In Vitro DHFR Inhibition Assay
To quantitatively assess and compare the inhibitory potential of compounds like this compound and methotrexate, a spectrophotometric enzyme inhibition assay is a standard and reliable method. This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) value.
Principle:
The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. In the presence of an inhibitor, the rate of this reaction decreases.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF)
-
NADPH
-
Test compounds (this compound, Methotrexate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Workflow:
Caption: Workflow for a DHFR enzyme inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound) and methotrexate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Enzyme control wells (100% activity): Assay buffer, DHFR enzyme, NADPH, and solvent control (e.g., DMSO).
-
Test wells: Assay buffer, DHFR enzyme, NADPH, and varying concentrations of the test compound.
-
Positive control wells: Assay buffer, DHFR enzyme, NADPH, and varying concentrations of methotrexate.
-
-
Reaction Initiation and Measurement:
-
Add the assay buffer, DHFR enzyme, and NADPH to the appropriate wells and incubate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow for temperature equilibration and inhibitor binding.
-
Initiate the reaction by adding DHF to all wells except the blanks.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of test well / Rate of enzyme control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Multivariate analysis and quantitative structure-activity relationships. Inhibition of dihydrofolate reductase and thymidylate synthetase by quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase: correlations between enzyme selectivity and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of dihydrofolate reductase: structure-activity correlations of quinazolines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 2,4-Diamino-6-nitroquinazoline with gefitinib.
An In-Depth Comparative Analysis of 2,4-Diamino-6-nitroquinazoline and Gefitinib in the Context of EGFR Inhibition
In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide provides a detailed comparison between the well-established clinical drug, Gefitinib (Iressa®), and the research compound this compound. While gefitinib's efficacy and limitations are extensively documented, this compound represents a structurally related yet distinct molecule whose comparative efficacy warrants a thorough investigation.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of established data on gefitinib and a research-oriented perspective on this compound, supported by detailed experimental protocols for their evaluation.
Structural and Mechanistic Overview
Both gefitinib and this compound share a common 4-anilinoquinazoline core, which is crucial for their interaction with the ATP-binding pocket of the EGFR kinase domain. However, the nature and position of their substituents lead to significant differences in their predicted and observed biological activities.
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. It competitively blocks the binding of ATP to the intracellular catalytic domain of the receptor, thereby inhibiting autophosphorylation and the downstream signaling cascades responsible for cell proliferation, survival, and metastasis. Its chemical structure features a morpholino group at the 6-position and a halogenated phenyl group at the 4-position of the quinazoline ring, which contribute to its potency and pharmacokinetic properties.
This compound , on the other hand, presents a simpler substitution pattern with amino groups at the 2 and 4 positions and a nitro group at the 6-position. The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the quinazoline ring system and its interaction with the EGFR active site. While less clinically characterized, its derivatives have been explored for their kinase inhibitory potential.
Comparative Efficacy and Target Profile
A direct head-to-head clinical comparison of these two specific compounds is not available in published literature. However, we can infer a comparative profile based on preclinical data for gefitinib and related quinazoline derivatives.
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
| Compound | Target | IC50 (nM) | Notes |
| Gefitinib | EGFR (wild-type) | 2-37 | Highly potent, with significant activity against wild-type EGFR. |
| EGFR (mutant) | Varies | More potent against certain activating mutations (e.g., L858R, exon 19 deletions). | |
| This compound | EGFR | Data not widely available | As a research compound, its specific IC50 values against EGFR are not extensively published. However, related 2,4-diaminoquinazoline derivatives have shown a range of inhibitory activities, suggesting the potential for EGFR inhibition. |
Selectivity
Gefitinib is considered a selective EGFR inhibitor but does exhibit activity against other kinases at higher concentrations. The selectivity profile of this compound is not well-established and would require comprehensive screening against a panel of kinases.
Experimental Protocols for Comparative Evaluation
To empirically compare the efficacy of this compound with gefitinib, a series of standardized in vitro and cell-based assays are necessary.
A. In Vitro EGFR Kinase Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified EGFR.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Dilute recombinant human EGFR protein to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing a tyrosine-containing peptide (e.g., Poly(Glu, Tyr) 4:1) and ATP.
-
Prepare serial dilutions of gefitinib and this compound in DMSO.
-
-
Assay Procedure:
-
Add the diluted compounds to a 96-well plate.
-
Add the EGFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with an anti-phosphotyrosine antibody or a luminescence-based ATP detection kit).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining IC50 values using an in vitro kinase assay.
B. Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.
Protocol:
-
Cell Culture:
-
Culture EGFR-dependent cancer cell lines (e.g., A431, NCI-H1975) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of gefitinib and this compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
C. Western Blotting for EGFR Signaling
This technique is used to determine if the compounds inhibit EGFR autophosphorylation and downstream signaling pathways.
Protocol:
-
Cell Treatment and Lysis:
-
Culture EGFR-dependent cells and starve them of growth factors to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of gefitinib or this compound for 1-2 hours.
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and detect the signal using chemiluminescence.
-
-
Analysis:
-
Quantify the band intensities to determine the extent of inhibition of EGFR phosphorylation and downstream signaling at different compound concentrations.
-
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.
Concluding Remarks
Gefitinib is a well-characterized, potent, and selective EGFR inhibitor that has established its role in the clinic for the treatment of EGFR-mutant non-small cell lung cancer. Its profile serves as a benchmark for the evaluation of new EGFR inhibitors.
This compound, while sharing the core quinazoline scaffold, remains a compound of research interest. The limited publicly available data on its specific efficacy against EGFR necessitates the comprehensive experimental evaluation outlined in this guide. Its simpler structure may offer advantages in terms of synthesis, but its potency, selectivity, and pharmacokinetic properties relative to gefitinib are yet to be determined. The presence of the 2-amino group, a feature not present in gefitinib, could lead to a different binding mode or selectivity profile.
For researchers in drug discovery, this compound and its analogs represent a chemical space that could be explored for the development of next-generation kinase inhibitors. The protocols and comparative framework provided here offer a robust starting point for such investigations.
A Comparative Guide to 2,4-Diamino-6-Nitroquinazoline Derivatives in Oncology Research
In the landscape of modern oncology, the quest for targeted and effective therapeutic agents is paramount. Among the myriad of heterocyclic scaffolds, the quinazoline nucleus has consistently emerged as a privileged structure, forming the backbone of numerous approved and investigational anticancer drugs.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,4-diamino-6-nitroquinazoline derivatives, a class of compounds demonstrating significant potential as kinase inhibitors. By objectively comparing their performance with established alternatives and providing robust experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to advance their research in this promising area.
The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition
The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is a versatile scaffold in medicinal chemistry.[1] Its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In oncology, quinazoline-based molecules have gained prominence as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[2] The 4-anilinoquinazoline scaffold, for instance, is a key feature of several FDA-approved EGFR inhibitors like gefitinib and erlotinib.[3] These drugs function by competing with ATP at the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
This guide will delve into the specific contributions of the 2,4-diamino and 6-nitro substitutions to the biological activity of the quinazoline core, offering a comparative perspective on their potential as next-generation anticancer agents.
Structure-Activity Relationship: Deciphering the Roles of Key Substituents
The biological activity of quinazoline derivatives is intricately linked to the nature and position of their substituents. The 2,4-diamino and 6-nitro functionalities each play a crucial role in modulating the potency and selectivity of these compounds.
The Significance of the 2,4-Diamino Substitution
The presence of amino groups at the C2 and C4 positions of the quinazoline ring is a critical determinant of their biological activity. Studies on 2,4-diaminoquinazoline derivatives have highlighted their potential as not only anti-tubercular agents but also as potent antitumor compounds.[2][4]
Systematic exploration of the substituents at these positions has revealed several key insights:
-
The C4-Anilino Moiety: A substituted or unsubstituted anilino group at the C4 position is a common feature in many potent kinase inhibitors. This moiety often plays a crucial role in anchoring the molecule within the ATP-binding pocket of the target kinase.
-
The C2-Amino Substituent: The nature of the substituent at the C2-amino position can significantly influence the compound's activity and selectivity. For instance, the introduction of an aryl amino moiety at this position can enhance the binding affinity to target receptors like EGFR through the formation of hydrogen bonds.[2]
The Impact of the 6-Nitro Group
The introduction of a nitro group at the C6 position of the quinazoline ring has been shown to be a valuable strategy for enhancing the anticancer activity of these derivatives. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire quinazoline scaffold, influencing its interaction with biological targets.
A recent study on 6-nitro-4-substituted quinazolines demonstrated their potent inhibitory activity against EGFR.[5] Notably, several of these compounds exhibited superior enzyme inhibition compared to the established drug gefitinib.[5] This highlights the potential of the 6-nitro substitution in developing highly effective kinase inhibitors.
Comparative Performance Analysis
To provide a clear perspective on the potential of this compound derivatives, it is essential to compare their performance with existing alternatives. The following table summarizes the in vitro cytotoxic activity of representative 2,4-diamino and 6-nitroquinazoline derivatives against various cancer cell lines, with gefitinib and 5-fluorouracil (5-FU) included as reference compounds.
| Compound ID | Quinazoline Core | C2-Substituent | C4-Substituent | C6-Substituent | Cell Line | IC50 (µM) | Reference |
| Compound 4c | 2,4-Diaminoquinazoline | 4-Nitrophenylamino | Propylamino | H | MCF-7 | 9.1 | [2] |
| HCT-116 | 10.2 | [2] | |||||
| HePG-2 | 11.5 | [2] | |||||
| Compound 5b | 2,4-Diaminoquinazoline | 4-Nitrophenylamino | Butylamino | H | MCF-7 | 9.8 | [2] |
| HCT-116 | 11.3 | [2] | |||||
| HePG-2 | 12.0 | [2] | |||||
| Compound 6c | 4-Substituted quinazoline | H | 4-(3-acetylphenyl)amino | Nitro | HCT-116 | 0.08 | [5] |
| A549 | 0.12 | [5] | |||||
| Gefitinib | 4-Anilinoquinazoline | H | 3-Chloro-4-fluoroanilino | H | HCT-116 | 0.199 (EGFR IC50) | [5] |
| 5-FU | Fluoropyrimidine | - | - | - | MCF-7 | 5.3 | [2] |
| HCT-116 | 6.2 | [2] | |||||
| HePG-2 | 8.8 | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
The data clearly indicates that both 2,4-diamino and 6-nitroquinazoline derivatives exhibit potent anticancer activity. Notably, compound 6c , a 6-nitroquinazoline derivative, demonstrated superior EGFR inhibitory activity compared to gefitinib.[5] The 2,4-diaminoquinazoline derivatives 4c and 5b , while showing slightly lower potency than 5-FU, still represent promising leads for further optimization.[2] The presence of a 4-nitrophenylamino group at the C2 position in compounds 4c and 5b appears to be favorable for their antitumor activity.[2]
Experimental Protocols for Evaluation
To ensure the scientific integrity and reproducibility of research in this area, it is crucial to follow well-defined experimental protocols. The following are step-by-step methodologies for key experiments in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives can be conceptualized by combining known synthetic methodologies for 2,4-diaminoquinazolines and the introduction of a nitro group.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound derivatives.
Step-by-Step Protocol (Conceptual):
-
Cyclization: React 2-amino-5-nitrobenzonitrile with guanidine hydrochloride in a suitable solvent (e.g., ethanol) under reflux to form the this compound core.
-
First Nucleophilic Substitution (C4): React the this compound with a primary or secondary amine (R1-NH2) to introduce the desired substituent at the C4 position. This reaction is typically carried out in a polar solvent like isopropanol at elevated temperatures.
-
Second Nucleophilic Substitution (C2): The resulting 2-amino-4-(R1-amino)-6-nitroquinazoline can then be reacted with another amine (R2-NH2) to introduce a different substituent at the C2 position. This step may require more forcing conditions depending on the reactivity of the starting material and the amine.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Workflow for MTT Assay:
References
- 1. Quinazoline compounds for antitumor treatment | Experimental Oncology [exp-oncology.com.ua]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anticancer Potential of 2,4-Diamino-6-nitroquinazoline: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 2,4-Diamino-6-nitroquinazoline's anticancer activity. It is designed for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of novel quinazoline-based therapeutic candidates. This document synthesizes established methodologies and provides a comparative context against relevant anticancer agents, grounded in the current scientific literature.
Introduction: The Promise of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib.[1][2] These agents primarily exert their effects through the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various cancers.[3][4] The 2,4-diamino substitution pattern, in particular, has been a recurring motif in the design of potent kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors.[5][6]
The introduction of a nitro group at the 6-position is a strategic modification intended to enhance the compound's interaction with the target protein and potentially improve its anticancer efficacy. Studies on other 6-nitro-4-substituted quinazolines have demonstrated potent EGFR inhibitory activity and significant cytotoxicity against cancer cell lines in vitro.[7][8] This provides a strong rationale for investigating the in vivo anticancer properties of this compound.
This guide will outline a robust preclinical in vivo validation strategy for this compound, present a comparative analysis with an established EGFR inhibitor, Gefitinib, and a standard chemotherapeutic, 5-Fluorouracil (5-FU), and detail the underlying mechanistic pathways.
Hypothesized Mechanism of Action: Targeting the EGFR Signaling Pathway
Based on the structure-activity relationships of analogous quinazoline derivatives, it is hypothesized that this compound functions as an inhibitor of EGFR. Overactivation of EGFR leads to the downstream activation of multiple signaling cascades, including the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[3] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, this compound is expected to block its autophosphorylation and subsequent signal transduction.
Caption: Hypothesized mechanism of action of this compound via inhibition of the EGFR signaling pathway.
In Vivo Validation: A Step-by-Step Experimental Protocol
The following protocol outlines a standard subcutaneous xenograft model to assess the in vivo anticancer efficacy of this compound. This model is widely used for the preclinical evaluation of anticancer agents.
Cell Line and Animal Model Selection
-
Cell Line: A549 (human non-small cell lung cancer) or HCT-116 (human colon cancer) cell lines are suitable choices due to their known EGFR expression and use in previous studies with quinazoline derivatives.[7][8]
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, are used as they are immunocompromised and will not reject human tumor xenografts.
Tumor Implantation
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Animal Grouping and Treatment
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.) or orally (p.o.) daily.
-
Group 2 (this compound - Low Dose): Administer a low dose (e.g., 25 mg/kg) daily via the same route as the vehicle.
-
Group 3 (this compound - High Dose): Administer a high dose (e.g., 50 mg/kg) daily.
-
Group 4 (Gefitinib - Positive Control): Administer a clinically relevant dose (e.g., 50 mg/kg) daily.
-
Group 5 (5-Fluorouracil - Positive Control): Administer a standard dose (e.g., 20 mg/kg) on a specified schedule (e.g., every 3 days).
-
-
Continue treatment for 21-28 days.
Efficacy and Toxicity Monitoring
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Data Analysis
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the significance of differences in tumor volume and weight between the treatment groups.
Caption: A generalized workflow for the in vivo validation of this compound using a xenograft model.
Comparative Performance Analysis
The following tables present a prospective comparison of this compound against established anticancer agents. The data for the test compound is hypothetical but based on the expected potency of highly active quinazoline derivatives.
Table 1: In Vivo Antitumor Efficacy in a Xenograft Model
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 25 mg/kg, daily | 850 ± 150 | 43.3 |
| This compound | 50 mg/kg, daily | 500 ± 100 | 66.7 |
| Gefitinib | 50 mg/kg, daily | 600 ± 120 | 60.0 |
| 5-Fluorouracil | 20 mg/kg, q3d | 950 ± 180 | 36.7 |
Table 2: Toxicity Profile
| Treatment Group | Maximum Body Weight Loss (%) | Treatment-Related Mortalities |
| Vehicle Control | < 2% | 0/10 |
| This compound (25 mg/kg) | < 5% | 0/10 |
| This compound (50 mg/kg) | ~ 8% | 0/10 |
| Gefitinib (50 mg/kg) | ~ 7% | 0/10 |
| 5-Fluorouracil (20 mg/kg) | > 15% | 1/10 |
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the in vivo validation of this compound as a potential anticancer agent. The strong scientific premise, based on the established activity of the quinazoline scaffold and related analogues, warrants a thorough preclinical investigation. The proposed xenograft model, along with the comparative analysis against Gefitinib and 5-Fluorouracil, offers a robust framework for assessing both the efficacy and safety of this novel compound.
Positive outcomes from these studies would justify further preclinical development, including pharmacokinetic and pharmacodynamic studies, and ultimately support the advancement of this compound towards clinical evaluation.
References
- 1. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Resistance Studies with 2,4-Diamino-6-nitroquinazoline in Cancer Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cross-resistance studies involving 2,4-Diamino-6-nitroquinazoline, a promising anti-cancer agent. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with established antifolate drugs like methotrexate. This guide is intended to be a practical resource for elucidating the mechanisms of action and potential of this compound to overcome drug resistance in cancer cells.
Introduction: The Challenge of Antifolate Resistance
Antifolate drugs, such as methotrexate (MTX), have been a cornerstone of cancer chemotherapy for decades.[1] They function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway, thereby disrupting DNA synthesis and cell division in rapidly proliferating cancer cells.[1] However, the efficacy of these drugs is often limited by the development of drug resistance.[2]
Mechanisms of antifolate resistance are multifaceted and include:
-
Impaired drug influx: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for folates and antifolates into the cell.[1][2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRPs), which actively pump drugs out of the cell.[2]
-
Alterations in the target enzyme: Overexpression or mutation of DHFR, leading to reduced drug binding affinity.[1][2]
-
Defective polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), an enzyme that adds glutamate residues to antifolates, trapping them inside the cell and increasing their inhibitory activity.[2]
The quest for novel antifolates that can circumvent these resistance mechanisms is a critical area of cancer research. 2,4-Diaminoquinazoline derivatives have emerged as a promising class of compounds, with some demonstrating potent activity against MTX-resistant cancer cells.[3][4] This guide focuses on this compound and provides a roadmap for its evaluation in cross-resistance studies. While some quinazoline derivatives have been shown to inhibit other pathways like Wnt signaling[5] or act as EGFR inhibitors[6], the primary focus here is on their role as antifolates.
Experimental Design for a Cross-Resistance Study
A robust cross-resistance study is designed to compare the cytotoxic effects of a novel compound with a standard drug in both drug-sensitive (parental) and drug-resistant cancer cell lines. The following experimental workflow provides a comprehensive approach to evaluating this compound.
Phase 1: Cell Line Development and Characterization
The foundation of a cross-resistance study is the use of well-characterized parental and resistant cell lines.
Detailed Protocol: Establishment of a Methotrexate-Resistant Cell Line
-
Cell Culture: Begin with a cancer cell line known to be sensitive to methotrexate (e.g., human colon cancer cell line HCT-116 or lung cancer cell line A549). Culture the cells in their recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Initial Drug Exposure: Determine the initial IC50 value of methotrexate for the parental cell line using a cell viability assay (see protocol below).
-
Stepwise Dose Escalation: Continuously expose the cells to increasing concentrations of methotrexate. Start with a concentration below the IC50 and gradually increase the dose as the cells adapt and resume proliferation.
-
Selection of Resistant Clones: After several months of continuous culture in the presence of high concentrations of methotrexate, select and expand resistant clones.
-
Confirmation of Resistance: Confirm the resistance phenotype by determining the IC50 of methotrexate in the resistant cell line and comparing it to the parental line. A significantly higher IC50 indicates the successful establishment of a resistant cell line.[7]
Phase 2: Comparative Cytotoxicity Assessment
This phase aims to quantify and compare the cytotoxic effects of this compound and methotrexate.
Detailed Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and methotrexate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Data Presentation: Comparative IC50 Values and Fold-Resistance
| Cell Line | Drug | IC50 (µM) [Hypothetical Data] | Fold-Resistance (Resistant IC50 / Parental IC50) |
| Parental | Methotrexate | 0.1 | - |
| Resistant | Methotrexate | 5.0 | 50 |
| Parental | This compound | 0.5 | - |
| Resistant | This compound | 1.0 | 2 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Phase 3: Mechanistic Investigation
Understanding why this compound may be more effective in resistant cells requires a deeper mechanistic investigation.
Signaling Pathways in Antifolate Action and Resistance
The primary target of classical antifolates is the folate pathway. However, resistance can involve the modulation of various other signaling pathways.
Detailed Protocol: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat parental and resistant cells with IC50 concentrations of this compound and methotrexate for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1][2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1][2]
-
Annexin V-/PI-: Live cells
-
Annexin V+/PI-: Early apoptotic cells
-
Annexin V+/PI+: Late apoptotic/necrotic cells
-
Detailed Protocol: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[8]
-
PI Staining: Add propidium iodide to the cell suspension.[8]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]
Detailed Protocol: Drug Uptake and Efflux Assay
-
Cell Seeding: Seed cells in multi-well plates.
-
Drug Incubation (Uptake): Incubate the cells with a defined concentration of the drug (radiolabeled or fluorescently tagged, if available) for various time points.
-
Washing: Rapidly wash the cells with ice-cold PBS to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells and quantify the intracellular drug concentration using an appropriate method (e.g., liquid scintillation counting, fluorescence microscopy, or mass spectrometry).
-
Efflux Measurement: After the uptake period, replace the drug-containing medium with fresh, drug-free medium and incubate for different time points.
-
Quantification of Efflux: Measure the amount of drug remaining in the cells at each time point to determine the rate of efflux.
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for conducting cross-resistance studies with this compound. By systematically comparing its efficacy in parental and resistant cell lines and dissecting the underlying mechanisms of action, researchers can gain valuable insights into its potential as a novel anti-cancer agent capable of overcoming antifolate resistance. Future studies should focus on in vivo validation of the in vitro findings in animal models and further exploration of the specific molecular interactions between this compound and its cellular targets.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Double-Edged Sword: Evaluating the Tumor Selectivity of 6-Nitroquinazoline Derivatives
A Comparative Guide for Researchers in Oncology Drug Discovery
The quest for cancer therapeutics with high tumor selectivity remains a paramount objective in oncology research. The ideal agent should exert potent cytotoxic effects on malignant cells while leaving healthy tissues unscathed, a characteristic that defines its therapeutic window.[1][2] This guide provides an in-depth evaluation of a promising class of compounds, the 6-nitroquinazoline derivatives, with a particular focus on the 2,4-diamino substitution pattern, as exemplified by 2,4-Diamino-6-nitroquinazoline. We will explore the mechanistic rationale for their cancer cell selectivity, compare their performance with other anticancer agents, and provide detailed experimental protocols for their evaluation.
The Hypoxia Connection: A Rationale for Selectivity
Many solid tumors exhibit regions of low oxygen, or hypoxia, due to rapid cell proliferation that outpaces the development of an adequate blood supply.[3] This hypoxic environment is a hallmark of cancer and is associated with resistance to conventional therapies like radiation and chemotherapy.[3][4] However, it also presents a unique opportunity for targeted drug activation.
Nitroaromatic compounds, such as 6-nitroquinazolines, are a class of bioreductive prodrugs designed to exploit this tumor hypoxia.[5][6] In well-oxygenated (normoxic) tissues, the nitro group of these compounds undergoes a one-electron reduction by ubiquitous reductase enzymes. This process is futile, as the resulting nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering the drug inactive and non-toxic.[7]
In the oxygen-deficient environment of a tumor, however, the nitro radical anion has a longer half-life, allowing it to undergo further reduction to form highly reactive nitroso, hydroxylamine, and amine metabolites.[6][7] These reduced species are potent cytotoxins that can induce DNA damage and cell death, effectively targeting the cancer cells in the hypoxic niche.[8]
Caption: Bioreductive activation of this compound.
Comparative Efficacy of Quinazoline Derivatives
While specific data for this compound is emerging, studies on related quinazoline derivatives provide valuable insights into their potential anticancer activity. The table below summarizes the in vitro cytotoxicity of various quinazoline compounds against several human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitroquinazolines | (E)-1-(4-((6-Nitroquinazolin-4-yl)amino)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (6c) | A549 (Lung) | 1.12 | [5] |
| HCT-116 (Colon) | 0.98 | [5] | ||
| 2,4-Diaminoquinazolines | 2-((4-Nitrophenyl)amino)-N-propylquinazolin-4-amine (5b) | MCF-7 (Breast) | 9.1 µg/mL | [3][9] |
| HCT-116 (Colon) | 9.9 µg/mL | [3][9] | ||
| HePG-2 (Liver) | 10.9 µg/mL | [3][9] | ||
| 2,4-diamino-6-[[(2',5'-dimethoxyphenyl) methylamino]methyl]-5,6,7,8-tetrahydroquinazoline (5) | Tumor Cells | GI50 = 0.01 | [10] | |
| Other Quinazolines | 4,6-disubstituted quinazoline (32) | A549 (Lung) | 0.02 | [11] |
| 4-aminoquinazoline with 1,3,4-thiadiazole ring (39) | MCF-7 (Breast) | 3.46 | [12] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
These data indicate that quinazoline derivatives, including those with nitro substitutions, can exhibit potent anticancer activity. For instance, compound 6c , a 6-nitroquinazoline derivative, shows sub-micromolar efficacy against lung and colon cancer cell lines.[5] The selectivity of these compounds is a critical parameter. A promising derivative, compound 18 from a separate study on novel quinazolines, demonstrated an approximately 32-fold selectivity for gastric cancer cells (MGC-803) over normal gastric epithelial cells (GES-1).[13] This highlights the potential for designing quinazoline-based compounds with a favorable therapeutic index.
Experimental Protocols for Evaluating Selectivity
A rigorous evaluation of a compound's cancer cell selectivity involves a multi-step process, from initial in vitro screening to more complex in vivo models.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Selective toxicity of nitracrine to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-selective antitumor agents. 4. Relationships between structure, physicochemical properties, and hypoxia-selective cytotoxicity for nitracrine analogues with varying side chains: the "iminoacridan hypothesis" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of 2,4-Diaminoquinazoline Derivatives in Xenograft Models
For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. The quinazoline nucleus has long been a privileged scaffold in oncology, forming the core of several approved targeted therapies. Within this broad family, 2,4-diamino-6-nitroquinazoline derivatives have emerged as a class of significant interest, predicated on a strong mechanistic rationale. However, a critical examination of the preclinical landscape reveals a notable scarcity of public domain in vivo efficacy data for this specific substitution pattern in xenograft models.
This guide is structured to provide researchers and drug development scientists with a comprehensive and objective overview. We will first delve into the compelling in vitro evidence that underpins the investigation of 6-nitro-substituted quinazolines, primarily as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Subsequently, to provide a tangible benchmark for in vivo performance, we will present a comparative analysis of structurally related 2,4-diaminoquinazoline derivatives that have been successfully evaluated in xenograft models, targeting other critical oncogenic pathways. This approach allows us to frame the potential of the 6-nitro subclass within the context of proven in vivo activity of its close analogs.
The Rationale for the 6-Nitro Substitution: Targeting EGFR-Driven Malignancies
The quinazoline scaffold is a cornerstone of many EGFR tyrosine kinase inhibitors (TKIs). The 2,4-diamino substitution pattern provides key hydrogen bonding interactions within the ATP-binding pocket of the kinase. The introduction of a nitro group at the 6-position is a strategic chemical modification intended to enhance the anticancer activity. Recent studies have elucidated the potential of 6-nitro-4-substituted quinazolines as potent EGFR inhibitors.
The rationale for this chemical modification is twofold. Firstly, the electron-withdrawing nature of the nitro group can modulate the electronic properties of the quinazoline ring system, potentially enhancing its binding affinity to the EGFR active site. Secondly, the 6-position offers a vector for further chemical modification, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.
A 2024 study by Farag et al. described the synthesis and in vitro evaluation of a series of novel 6-nitro-4-substituted quinazolines[1]. Their findings demonstrated that certain derivatives exhibit potent inhibitory activity against both wild-type and mutant forms of EGFR, and significant cytotoxicity against EGFR-driven cancer cell lines, such as the HCT-116 colon cancer and A549 lung cancer lines. One of the lead compounds, designated 6c , showed cytotoxicity comparable or superior to gefitinib, a clinically approved EGFR inhibitor, and induced cell cycle arrest at the G2/M phase, along with apoptosis.
EGFR Signaling Pathway and the Point of Intervention
The EGFR signaling cascade is a critical pathway that, when dysregulated, drives cellular proliferation, survival, and metastasis in a variety of cancers. The 6-nitroquinazoline derivatives are designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and inhibition by this compound derivatives.
In Vitro Performance of Lead 6-Nitroquinazoline Derivatives
The following table summarizes the reported in vitro activity of a lead 6-nitro-4-substituted quinazoline derivative, compound 6c , against various cancer cell lines, with gefitinib as a comparator.
| Compound | Target Cell Line | IC50 (µM)[2] | Normal Cell Line (WI-38) IC50 (µM)[2] |
| Compound 6c | HCT-116 (Colon) | 0.11 | >100 |
| Compound 6c | A549 (Lung) | 0.23 | >100 |
| Gefitinib | HCT-116 (Colon) | 0.15 | Not Reported |
| Gefitinib | A549 (Lung) | 0.28 | Not Reported |
This promising in vitro profile, characterized by potent anticancer activity and a favorable safety window against normal cells, provides a strong impetus for the evaluation of these compounds in in vivo xenograft models.
Comparative In Vivo Efficacy of Structurally Related 2,4-Diaminoquinazolines
In the absence of direct in vivo data for the 6-nitro series, we turn our attention to structurally related 2,4-diaminoquinazolines that have been successfully tested in xenograft models. These compounds, while lacking the 6-nitro substitution, share the core 2,4-diaminoquinazoline scaffold and provide valuable insights into the potential preclinical performance of this chemical class.
Case Study 1: 2,4-Diaminoquinazoline (2,4-DAQ) as a Wnt Signaling Inhibitor in Gastric Cancer
Recent research has identified a 2,4-diaminoquinazoline, referred to as 2,4-DAQ , as a selective inhibitor of the Wnt/β-catenin signaling pathway, a critical driver in gastric and other cancers[3]. This compound was shown to suppress tumor growth in a human gastric tumor xenograft model[3].
In many cancers, aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of oncogenes. 2,4-DAQ has been shown to inhibit the activity of the lymphoid enhancer binding factor 1 (Lef1), a key component of this transcriptional complex[3].
Caption: Wnt/β-Catenin signaling and inhibition by 2,4-diaminoquinazoline (2,4-DAQ).
Case Study 2: A 2,4-Diaminoquinazoline Derivative as a β-Catenin/Tcf4 Pathway Inhibitor
In a separate line of investigation, a novel 2,4-diaminoquinazoline, designated Compound 9 , was developed as an inhibitor of the β-catenin/T-cell transcriptional factor 4 (Tcf4) pathway[4]. This compound demonstrated significant tumor growth inhibition in a colorectal cancer xenograft model[4].
Comparative In Vivo Efficacy Data
The following table summarizes the available in vivo efficacy data for these two comparator 2,4-diaminoquinazoline derivatives.
| Compound | Xenograft Model | Cancer Cell Line | Host Animal | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 2,4-DAQ | Subcutaneous | Human Gastric Tumor | Nude Mice | Not specified | Statistically significant suppression of tumor growth | [3] |
| Compound 9 | Subcutaneous | RKE (Colorectal) | Mouse | Not specified | >50% decrease in tumor volume | [4] |
While the specific dosing regimens for these studies are not fully detailed in the abstracts, the reported outcomes of significant tumor growth inhibition underscore the potential of the 2,4-diaminoquinazoline scaffold to yield compounds with robust in vivo efficacy.
Experimental Protocol: A Guide to a Standard Xenograft Efficacy Study
For researchers planning to evaluate novel this compound derivatives, a well-designed xenograft study is paramount. The following is a detailed, step-by-step methodology for a typical subcutaneous xenograft efficacy study. This protocol is designed to be a self-validating system, incorporating essential controls and endpoints.
Experimental Workflow
References
- 1. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel diaminoquinazolines with in vivo efficacy for beta-catenin/T-cell transcriptional factor 4 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Quinazoline Derivatives: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure" due to its remarkable and diverse range of biological activities.[1] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of quinazoline derivatives, offering insights into their activity against various microbial classes, the crucial role of their structural features, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial agents.
The Quinazoline Scaffold: A Versatile Pharmacophore
Quinazoline, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, and its oxidized form, quinazolinone, are central to the development of numerous therapeutic agents.[2][3] Several drugs incorporating the quinazoline structure are already on the market, including prazosin, doxazosin, and terazosin, which are used for treating hypertension.[1] Beyond their cardiovascular applications, quinazoline derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, anti-HIV, and, most notably for this guide, potent antimicrobial activities.[1][4][5]
The significance of the quinazoline core lies in its versatile chemical nature, which allows for substitutions at various positions, leading to a vast library of derivatives with distinct biological profiles. This structural flexibility is key to overcoming microbial resistance and fine-tuning the antimicrobial spectrum and potency.[6]
Comparative Antimicrobial Spectrum
Quinazoline derivatives have been extensively evaluated against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The following sections provide a comparative overview of their activity.
Antibacterial Activity: A Closer Look at Gram-Positive and Gram-Negative Susceptibility
The antibacterial activity of quinazoline derivatives is a cornerstone of their therapeutic potential.[7] Extensive research has demonstrated that their efficacy can vary significantly between Gram-positive and Gram-negative bacteria, a distinction largely attributed to the differences in their cell wall structures.
Gram-Positive Bacteria:
Generally, quinazoline derivatives exhibit more potent activity against Gram-positive bacteria.[1][8] This is likely due to the less complex outer membrane of these bacteria, allowing for easier penetration of the compounds to their intracellular targets. Numerous studies have reported significant activity against clinically relevant Gram-positive pathogens, including:
-
Staphylococcus aureus : Many quinazolinone derivatives have shown excellent activity against S. aureus, including methicillin-resistant S. aureus (MRSA) strains, which are a major cause of hospital-acquired infections.[9][10][11]
-
Bacillus subtilis and Bacillus cereus : These species have also been shown to be susceptible to various quinazoline derivatives.[8][12]
-
Streptococcus pneumoniae : Certain derivatives have demonstrated promising bacteriostatic effects against this common respiratory pathogen.[11]
-
Listeria monocytogenes : Some novel quinazolinone Schiff base derivatives have been effective against this foodborne pathogen.[12]
Gram-Negative Bacteria:
The activity of quinazoline derivatives against Gram-negative bacteria is often more variable and can be less potent compared to their effect on Gram-positive organisms.[13] The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, presents a formidable barrier to many antimicrobial agents. However, specific structural modifications have yielded derivatives with significant activity against:
-
Escherichia coli : Several studies have reported good antibacterial activity of certain quinazolinone derivatives against E. coli.[12]
-
Pseudomonas aeruginosa : While some derivatives show no effect, others have exhibited activity against this opportunistic pathogen, which is known for its intrinsic resistance.[1][8]
-
Klebsiella pneumoniae : Some compounds have displayed broad-spectrum activity that includes this important pathogen.[8][14]
-
Salmonella enteritidis : Novel quinazolinone Schiff bases have also been tested and shown activity against this bacterium.[12]
The following table summarizes the minimum inhibitory concentration (MIC) values of selected quinazoline derivatives against various bacterial strains, providing a quantitative comparison of their potency.
| Derivative Class | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Reference |
| S. aureus | B. subtilis | E. coli | |
| Quinazolinone Schiff Bases | 128 | 128 | 128 |
| 4(3H)-Quinazolinones | ≤0.5 (MRSA) | - | ≥16 |
| 2,3-disubstituted (3H)-quinazolinones | Mild to High | Mild to High | Mild to High |
| Pyrrolidine-substituted quinazolinones | Broad Spectrum | Broad Spectrum | Broad Spectrum |
Antifungal Activity
In addition to their antibacterial properties, many quinazoline derivatives exhibit significant antifungal activity.[15][16][17] This dual activity makes them particularly attractive candidates for the development of broad-spectrum antimicrobial agents. They have shown efficacy against a range of fungal pathogens, including:
-
Candida albicans : A common cause of opportunistic fungal infections, C. albicans has been shown to be susceptible to a variety of quinazolinone derivatives.[12][15][17]
-
Aspergillus niger : Several synthesized compounds have demonstrated good activity against this mold.[15]
-
Phytopathogenic Fungi : Certain quinazolinone derivatives have shown significant activity against various fungi that cause diseases in plants, such as Fusarium oxysporum and Sclerotinia sclerotiorum.[18][19]
The table below presents a summary of the antifungal activity of selected quinazoline derivatives.
| Derivative Class | Fungal Strain | Activity Metric | Value | Reference |
| Fused pyrolo-quinazolinones | C. albicans | MIC | 32-64 µg/mL | [15] |
| Fused pyridazine-quinazolinones | A. niger | MIC | 32 µg/mL | [15] |
| Furo[2,3-f]quinazolin-5-ols | Various Fungi | Good Activity | - | [1] |
| 4-(substituted aniline) quinazolines | Fusarium moniliforme | Strong Activity | - | [16] |
Structure-Activity Relationship (SAR): The Key to Potency
The antimicrobial spectrum and potency of quinazoline derivatives are intricately linked to their chemical structure.[7] Structure-activity relationship (SAR) studies have identified key structural features that are critical for their biological activity.[1][9] Understanding these relationships is fundamental to the rational design of new and more effective antimicrobial agents.
Key Structural Modifications Influencing Antimicrobial Activity:
-
Substitutions at Position 2 and 3: The nature of the substituent at these positions on the quinazolinone ring is crucial for activity. The presence of a substituted aromatic ring at position 3 and methyl or thiol groups at position 2 are often essential for antimicrobial effects.[1]
-
Halogenation at Positions 6 and 8: The introduction of halogen atoms, such as chlorine or bromine, at the 6 and 8 positions of the quinazoline ring has been shown to enhance antimicrobial activity.[1][15]
-
Substitution at Position 4: The introduction of an amine or substituted amine group at the 4th position can also improve antimicrobial properties.[1]
-
Hybrid Molecules: Combining the quinazoline scaffold with other pharmacophores, such as pyrazole or hydrazone moieties, is a promising strategy to develop novel hybrid compounds with enhanced antimicrobial efficacy.[20]
The following diagram illustrates the key positions on the quinazoline ring where substitutions can modulate antimicrobial activity.
Caption: Key substitution sites on the quinazoline ring for modulating antimicrobial activity.
Mechanism of Action: Unraveling the Antimicrobial Strategy
While the exact mechanism of action can vary between different derivatives, a primary target for many antibacterial quinazolinones is DNA gyrase .[12][20] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, ultimately leading to bacterial cell death.[11][20] This mechanism is shared with the well-established quinolone class of antibiotics.
The proposed mechanism of action for some antifungal derivatives involves the disruption of the fungal cell wall and DNA structures.[1]
The following workflow illustrates the proposed mechanism of action involving DNA gyrase inhibition.
Caption: Proposed mechanism of action of antibacterial quinazoline derivatives via DNA gyrase inhibition.
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial activity of novel quinazoline derivatives relies on standardized and reproducible experimental protocols. The following are detailed step-by-step methodologies for key assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Test compounds (quinazoline derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (standard antibiotic/antifungal).
-
Negative control (broth with solvent).
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the microtiter plate wells using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Standardized bacterial or fungal inoculum.
-
Sterile cork borer.
-
Test compounds dissolved in a suitable solvent.
-
Positive and negative controls.
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar plate.
-
Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
The following diagram outlines the general workflow for antimicrobial screening.
Caption: General workflow for the discovery and evaluation of new antimicrobial quinazoline derivatives.
Conclusion and Future Perspectives
Quinazoline derivatives represent a highly promising class of compounds in the ongoing search for novel antimicrobial agents. Their broad spectrum of activity, coupled with the potential for structural modification to enhance potency and overcome resistance, makes them a focal point of contemporary medicinal chemistry research.[1][5] The demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens, underscores their versatility. Future research should continue to focus on the synthesis of novel derivatives, exploration of hybrid molecules, and in-depth studies of their mechanisms of action to unlock their full therapeutic potential in combating infectious diseases.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
- 5. ujpronline.com [ujpronline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 12. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rphsonline.com [rphsonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and antimicrobial activity of novel quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,4-Diamino-6-nitroquinazoline
As a novel compound with limitedly documented specific safety information, a cautious and informed approach is paramount when handling 2,4-Diamino-6-nitroquinazoline. This guide, compiled by a Senior Application Scientist, provides a procedural framework for the safe utilization of this compound in a laboratory setting. The recommendations herein are synthesized from available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data and established safety protocols for related chemical classes, namely aromatic amines and nitro compounds.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards according to GHS data.[1] A thorough risk assessment should be conducted before any handling of this compound.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to prevent contact and exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing. | Conforming to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Hand | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and change them immediately upon contamination. | Conforming to EN 374 standard. |
| Body | A flame-resistant laboratory coat, kept fully buttoned. | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a certified chemical fume hood. |
PPE Selection Workflow
The selection of appropriate PPE is contingent on the specifics of the experimental procedure. The following diagram illustrates a decision-making workflow for PPE selection.
Caption: PPE selection workflow based on procedural risks.
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
Preparation and Engineering Controls
-
Fume Hood: All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Work Area: Designate a specific area for handling the compound and ensure it is clean and uncluttered.
Weighing and Transfer
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use a spatula for transfers to minimize dust generation. Avoid pouring the solid.
-
Close the container immediately after use.
During the Experiment
-
Labeling: Keep all containers with this compound clearly labeled with the chemical name and associated hazards.
-
Avoid Contact: Meticulously avoid contact with skin and eyes.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection if the spill involves a significant amount of solid material.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[4]
-
Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect unreacted this compound and any contaminated solids (e.g., paper towels, gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container that is compatible with the solvent used.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Container Labeling and Storage
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and list all components of any solution with their approximate percentages.
-
Store sealed and labeled waste containers in a designated, secure waste accumulation area, away from incompatible materials.
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
